tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBXKCSGCUXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622143 | |
| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171049-41-5 | |
| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171049-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Key Building Block for Novel Therapeutics
CAS Number: 171049-41-5
This technical guide provides an in-depth overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a scaffold for STING inhibitors.
Core Compound Specifications
This compound is a solid, off-white to yellow compound at room temperature.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 171049-41-5 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.32 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |
| Solubility | Soluble in organic solvents such as methanol and chloroform. | [4] |
| InChI Key | AGRBXKCSGCUXST-UHFFFAOYSA-N | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the reduction of its nitro precursor. The following is a detailed experimental protocol based on established literature.[1][4]
Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Materials:
-
tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (e.g., 4.4 g, 15.81 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[1]
-
To this solution, palladium on carbon (10% w/w, e.g., 500 mg) is added as a catalyst.[1]
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for approximately 3 hours.[1]
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.[1]
-
The filtrate is concentrated under reduced pressure to yield the crude product.[1]
-
The resulting product, this compound, is typically obtained as a yellow liquid or solid and can be further purified if necessary. A reported yield for this reaction is 96.8%.[1]
Characterization: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the tert-butyl group, the aromatic protons, and the protons of the dihydroisoquinoline core.[1]
Application in Drug Discovery: A Scaffold for STING Inhibitors
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] A particularly promising application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of the Stimulator of Interferon Genes (STING) protein.[1]
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] However, overactivation of this pathway can lead to autoimmune and inflammatory diseases.[1] Consequently, the development of STING inhibitors is a significant therapeutic strategy.
Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as effective STING inhibitors.[1] For example, compound 5c from a recent study demonstrated potent inhibition of both human and murine STING with IC₅₀ values of 44 nM and 32 nM, respectively.[1] This compound also showed significant anti-inflammatory effects in in vivo models.[1]
The general workflow for developing such inhibitors is outlined below:
Caption: Workflow for the development of 3,4-dihydroisoquinoline-2(1H)-carboxamide based STING inhibitors.
The STING signaling pathway and its inhibition by these compounds can be visualized as follows:
References
- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 171049-41-5 [sigmaaldrich.com]
- 3. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 248.32 g/mol | PubChem[1] |
| Exact Mass | 248.152477885 Da | PubChem[1] |
| Physical Form | Solid or yellow liquid[2] | Ambeed, Inc., ChemicalBook[2] |
| Melting Point | 59-61 °C | Echemi[3] |
| Boiling Point | 394.7 ± 42.0 °C (Predicted) | Echemi[3] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Echemi[3] |
| Flash Point | 192.5 ± 27.9 °C | Echemi[3] |
| Refractive Index | 1.569 | Echemi[3] |
| Polar Surface Area (PSA) | 55.6 Ų | PubChem[1], Echemi[3] |
| LogP (XLogP3) | 2 | Echemi[3] |
| CAS Number | 171049-41-5 | PubChem[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. Store sealed in a dry environment at 2-8°C. | Ambeed, Inc. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of its nitro precursor.[2]
Materials:
-
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) atmosphere
Procedure:
-
A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (4.4 g, 15.81 mmol) in methanol (100 mL) is prepared.[2]
-
To this solution, Pd/C (500 mg, 4.69 mmol) is added.[2]
-
The reaction mixture is stirred for 3 hours at room temperature under a hydrogen atmosphere.[2]
-
Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.[2]
-
The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a yellow liquid (3.8 g, 96.8% yield).[2]
Characterization: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H).[2]
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for the preparation of the target compound.
The logical relationship between the key physical properties of the compound is depicted in the diagram below.
Caption: Key physical properties of the subject compound.
References
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate molecular weight
An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a versatile scaffold in the creation of novel therapeutics.
Chemical and Physical Properties
This compound is a solid organic compound widely used as a building block in organic synthesis.[1][2][3] Its Boc-protected nitrogen and the amino group on the aromatic ring make it a valuable precursor for creating diverse molecular architectures.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 248.32 g/mol | [4][5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [4][5] |
| CAS Number | 171049-41-5 | [3][4] |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [4][5] |
| Physical Form | Solid | [1][3] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | 2-8°C, under inert atmosphere, kept in a dark place | [1][3] |
Experimental Protocols
Synthesis Protocol: Catalytic Hydrogenation
The most common synthesis route for this compound involves the reduction of its corresponding nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Materials:
-
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol.
-
Inerting: Purge the flask with an inert gas (Argon or Nitrogen) to remove air.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq by weight) to the solution under the inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas (H₂), typically at balloon pressure or slightly above.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is the target product, this compound, which can be used directly or further purified if necessary.[6]
Purification and Analysis
-
Purification: While the filtration and concentration steps often yield a product of sufficient purity, further purification can be achieved using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Analysis: The identity and purity of the compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum for the title compound in CDCl₃ shows a characteristic singlet for the nine tert-butyl protons around δ 1.48 ppm, along with signals for the aliphatic and aromatic protons.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Applications in Drug Development
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[7] THIQ derivatives have been investigated for various therapeutic applications.
-
Anticancer Agents: Many THIQ-based compounds have shown potent anticancer activity by mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration.[1][8][9]
-
Neurodegenerative Diseases: The THIQ scaffold is a key component in compounds designed to treat neurodegenerative disorders. For instance, certain derivatives have been shown to modulate the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[4] Others have been explored as agents for preventing Parkinson's disease.[7][10]
-
Anti-inflammatory Agents: Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, demonstrating significant anti-inflammatory efficacy in preclinical models.[11]
-
Other Therapeutic Areas: The versatility of the THIQ structure has led to its exploration in developing treatments for malaria, CNS disorders, cardiovascular diseases, and diabetes.[7][12]
Signaling Pathway: Modulation of APP Processing
In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological event. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes Aβ formation and produces the neuroprotective sAPPα fragment.
Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to promote this non-amyloidogenic pathway.[4] They can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Activated ERK can, in turn, enhance the activity of α-secretase, leading to increased production of sAPPα and a corresponding decrease in the production of harmful Aβ peptides.[4]
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 3. This compound | 171049-41-5 [sigmaaldrich.com]
- 4. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 10. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal building block in contemporary medicinal chemistry. This document elucidates its chemical structure, physicochemical properties, detailed synthetic protocols, and thorough analytical characterization. Furthermore, it explores its significant applications in the synthesis of bioactive molecules, particularly focusing on its role as a key intermediate in the development of novel therapeutics such as STING and JNK inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a bicyclic amine derivative featuring a tetrahydroisoquinoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The amino group at position 7 of the aromatic ring serves as a key functional handle for further chemical modifications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |
| CAS Number | 171049-41-5 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N | [1] |
| InChIKey | AGRBXKCSGCUXST-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Solid | [2] |
| Melting Point | 59-61 °C | [3] |
| Boiling Point | 394.736 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.145 g/cm³ (Predicted) | [3] |
| pKa | 4.81 ± 0.20 (Predicted) | [3] |
Experimental Protocols
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.[4]
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence: construction of the 7-nitro-tetrahydroisoquinoline core, reduction of the nitro group to an amine, and selective N-Boc protection of the secondary amine. This guide details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction pathways and logical flow.
I. Overview of the Synthetic Route
The synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline can be efficiently achieved through a three-step process. The general synthetic scheme is outlined below. The initial step involves the formation of the core tetrahydroisoquinoline structure with a nitro group at the 7-position, which can be accomplished through established methods such as the Bischler-Napieralski or Pictet-Spengler reactions. This is followed by the reduction of the nitro group to a primary amine. The final step is the selective protection of the secondary amine in the tetrahydroisoquinoline ring with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Overview of the synthetic pathway.
II. Experimental Protocols
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
The construction of the 7-nitro-substituted tetrahydroisoquinoline core can be achieved via the Bischler-Napieralski reaction followed by reduction, or through the Pictet-Spengler reaction.
Method A: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[1][2]
-
Experimental Protocol:
-
Amide Formation: React 2-(4-nitrophenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to form N-[2-(4-nitrophenyl)ethyl]acetamide.
-
Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures to yield 7-nitro-3,4-dihydroisoquinoline.[1]
-
Reduction: Reduce the intermediate 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol or ethanol) to obtain 7-nitro-1,2,3,4-tetrahydroisoquinoline.[3]
-
Method B: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure.[4][5]
-
Experimental Protocol:
Figure 2: Workflow for Step 1.
| Parameter | Bischler-Napieralski | Pictet-Spengler |
| Starting Materials | 2-(4-nitrophenyl)ethylamine, Acylating agent | 2-(4-nitrophenyl)ethylamine, Formaldehyde equivalent |
| Key Reagents | POCl₃ or P₂O₅, NaBH₄ | Strong acid (e.g., HCl, TFA) |
| Number of Steps | 3 | 1 |
| Reaction Conditions | Elevated temperatures | Elevated temperatures |
Table 1: Comparison of Synthesis Methods for 7-Nitro-1,2,3,4-tetrahydroisoquinoline.
Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
The reduction of the aromatic nitro group to a primary amine can be effectively carried out by catalytic transfer hydrogenation. This method is often preferred due to its mild reaction conditions and high yields.
-
Experimental Protocol:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Add a hydrogen donor, such as ammonium formate, in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroisoquinoline.
-
Figure 3: Workflow for Step 2.
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Donor | Ammonium Formate |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Typical Yield | High |
Table 2: Reaction Parameters for Nitro Group Reduction.
Step 3: Selective N-Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline
The final step involves the selective protection of the secondary amine at the 2-position of the tetrahydroisoquinoline ring with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc₂O). The selectivity for the secondary amine over the primary aromatic amine is a key consideration in this step.
-
Experimental Protocol:
-
Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as a mixture of dioxane and water or dichloromethane.
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.[7][8]
-
Figure 4: Workflow for Step 3.
| Parameter | Value |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Sodium bicarbonate, Triethylamine |
| Solvent | Dioxane/Water, Dichloromethane |
| Temperature | Room Temperature |
| Purification | Column Chromatography |
Table 3: Reaction Parameters for Selective N-Boc Protection.
III. Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected Analytical Data |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| 7-Amino-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, Elemental Analysis |
Table 4: Expected Characterization Data.
IV. Conclusion
This technical guide outlines a reliable and efficient multi-step synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. The described protocols for the formation of the tetrahydroisoquinoline core, nitro group reduction, and selective N-Boc protection provide a solid foundation for the preparation of this important building block. The provided data and diagrams are intended to assist researchers, scientists, and drug development professionals in the successful synthesis and application of this versatile compound.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Synthetic Pathways to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic routes for obtaining tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is typically achieved through a multi-step process commencing with the formation of the core tetrahydroisoquinoline (THIQ) structure, followed by functional group manipulations to introduce the desired amino and tert-butyloxycarbonyl (Boc) moieties.
Core Synthesis Strategies
The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of this synthesis. Two classical and widely employed methods for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions utilize substituted phenylethylamines as foundational starting materials, which undergo cyclization to form the bicyclic THIQ ring system.
A prevalent and efficient strategy for the synthesis of the title compound involves a three-step sequence starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This pathway is outlined below:
-
N-Boc Protection: The secondary amine of the tetrahydroisoquinoline ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the nitrogen atom during subsequent reactions.
-
Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the 7-position of the Boc-protected tetrahydroisoquinoline.
-
Reduction: The nitro group is subsequently reduced to the target primary amine, yielding this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
The protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | Room Temperature, 12 h | >95% | Generic Procedure |
Experimental Protocol:
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid.
Step 2: Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
The introduction of the nitro group at the C7 position is a key step and is generally accomplished through electrophilic nitration using a nitrating agent.
| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | Nitric acid, Sulfuric acid | 0 °C to Room Temperature, 2 h | 80-90% | Analogous Procedures |
Experimental Protocol:
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The reaction is carefully quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.
| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydrogen gas, Palladium on carbon (10%), Ethanol | Room Temperature, Atmospheric Pressure, 4 h | >90% | Analogous Procedures |
Experimental Protocol:
A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in ethanol is taken in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4 hours. After the reaction is complete, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.
Synthetic Pathway Visualization
The logical flow of the primary synthetic route is depicted in the following diagram.
Caption: Synthetic route to the target compound.
Alternative Starting Materials and Logical Relationships
While the above pathway is common, alternative starting materials can be employed. The choice of starting material often depends on commercial availability and the desired substitution pattern on the final molecule.
Caption: Alternative starting material logic.
A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document covers its chemical properties, reliable suppliers, synthesis protocols, and its application in the discovery of novel therapeutics, particularly as inhibitors of the ST-ING (Stimulator of Interferon Genes) pathway.
Chemical Properties and Identification
This compound is a heterocyclic amine derivative featuring a tetrahydroisoquinoline core. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine makes it a versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 171049-41-5[1] |
| Molecular Formula | C₁₄H₂₀N₂O₂[1] |
| Molecular Weight | 248.32 g/mol [1] |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1] |
| Synonyms | 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline[1] |
| Appearance | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[2] |
Commercial Availability and Suppliers
A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 97% | 100 mg | $16.10 |
| 250 mg | $21.85 | ||
| 1 g | $26.45 | ||
| 5 g | $79.35 | ||
| 10 g | $151.80 | ||
| 25 g | $363.40 | ||
| AK Scientific | Not Specified | 5 g | $451 |
| Ambeed | Not Specified | 10 g | $516 |
| AHH | Not Specified | 1 g | $372 |
| Abosyn | Not Specified | 1 g | $675 |
Experimental Protocols
Synthesis of this compound
The synthesis of the tetrahydroisoquinoline core can be achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. A common route to this compound involves the reduction of a corresponding nitro-substituted precursor.
General Procedure:
-
Nitration: The commercially available tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is nitrated to introduce a nitro group at the 7-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.
-
Boc Protection: If the starting material is not already Boc-protected, the secondary amine of the tetrahydroisoquinoline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Reduction of the Nitro Group: The 7-nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol or ethanol.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.
Application in the Discovery of STING Inhibitors
Recent research has highlighted the use of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold in the development of potent STING inhibitors for the treatment of autoimmune and autoinflammatory diseases. The following outlines a general workflow for screening such compounds.
Experimental Workflow for Screening STING Inhibitors:
Caption: Workflow for the discovery of STING inhibitors.
Detailed Methodology for STING Activity Assay (Reporter Gene Assay):
-
Cell Culture: Human monocytic THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to standard protocols.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized dihydroisoquinoline-2(1H)-carboxamide compounds.
-
STING Activation: After a pre-incubation period with the compounds, STING signaling is activated by adding a STING agonist, such as cGAMP (cyclic GMP-AMP).
-
Luciferase Assay: Following an appropriate incubation time, the activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is normalized to control wells (vehicle-treated), and the half-maximal inhibitory concentration (IC₅₀) for each compound is calculated to determine its potency as a STING inhibitor.
Signaling Pathway Visualization
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade.
Caption: The cGAS-STING signaling pathway.
This guide provides a foundational understanding of this compound for its application in research and drug development. For further details, it is recommended to consult the primary literature and the technical documentation provided by chemical suppliers.
References
In-Depth Technical Guide: Safety and Handling of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.
Chemical Identification and Properties
This section details the fundamental chemical and physical properties of this compound.
| Identifier | Value |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| CAS Number | 171049-41-5 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, Keep in a dark place, under inert atmosphere. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.[1]
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to the following handling procedures and PPE requirements is mandatory.
Engineering Controls
-
All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
If weighing the powder, a ventilated balance enclosure should be used.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently. |
| Protective Clothing | A lab coat must be worn and buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain operations where engineering controls are not sufficient. |
General Handling Workflow
The following diagram illustrates a standard workflow for safely handling powdered this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Accidental Release and Disposal
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully scoop the solid material into a sealed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials should be placed in a sealed, labeled container.
Experimental Protocols: Synthesis
While a detailed, step-by-step safety protocol for the synthesis of this compound is not widely published, a general synthetic route involves the reduction of the corresponding nitro compound.[3]
Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Reagents:
-
tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (Solvent)
-
Hydrogen gas (H₂)
General Safety Precautions for this Synthesis:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources. A hydrogen detector should be used.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere (e.g., argon or nitrogen) when possible. Wetting the catalyst with a small amount of solvent can reduce its pyrophoricity.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
The following diagram outlines the logical relationship of safety considerations for this synthetic step.
Toxicological Information and Biological Context
While the specific biological activity of this compound is not extensively documented in the provided search results, related 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway.[4] The STING pathway is a critical component of the innate immune system that senses cytosolic DNA. Overactivation of this pathway is implicated in various inflammatory and autoimmune diseases. The potential for this class of compounds to modulate the STING pathway is an area of active research.
Below is a simplified representation of the STING signaling pathway. It is important to note that the interaction of this compound with this pathway has not been confirmed.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's environmental health and safety professionals. Always prioritize safety in the laboratory.
References
An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile intermediate compound in medicinal chemistry. Due to its structural motif, this compound is a valuable building block in the synthesis of various biologically active molecules. This document outlines its physicochemical properties, a general protocol for determining its solubility, its synthesis route, and its potential relevance in interfering with cellular signaling pathways.
Physicochemical Properties
This compound, also known as 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, is a solid compound at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 171049-41-5 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | 394.7±42.0 °C (Predicted) | [1] |
| Density | 1.145±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid |
Section 1: Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The table below indicates common laboratory solvents for which solubility data would be valuable for researchers. The subsequent section details a general experimental protocol that can be employed to determine these values.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
| Water | Data Not Available | 25 | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data Not Available | 25 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | 25 | Shake-Flask |
| Ethanol | Data Not Available | 25 | Shake-Flask |
| Methanol | Data Not Available | 25 | Shake-Flask |
| Dichloromethane (DCM) | Data Not Available | 25 | Shake-Flask |
| Ethyl Acetate | Data Not Available | 25 | Shake-Flask |
Section 2: Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a general framework for this determination.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution.
-
Synthesis of this compound
The synthesis of the title compound can be achieved through the reduction of a nitro-substituted precursor.[6] The following workflow outlines this process.
Section 3: Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in numerous biologically active molecules. THIQ derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer agents. Some have been shown to inhibit the KRas signaling pathway, which is frequently mutated in various cancers.[7][8]
Disclaimer: The following signaling pathway is presented as a plausible target for molecules derived from the title compound, based on the activity of related THIQ structures. There is no direct experimental evidence linking this compound itself to the inhibition of this pathway.
The KRas Signaling Pathway
The KRas protein is a GTPase that acts as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[8] Mutations in the KRAS gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation. The diagram below illustrates a simplified representation of the canonical KRas signaling cascade.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS - Wikipedia [en.wikipedia.org]
Commercial Availability and Synthetic Utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic utility of the versatile building block, 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline. This compound, featuring a protected amine on the tetrahydroisoquinoline core and a free amino group on the aromatic ring, serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural motif is prevalent in numerous natural products and pharmaceutical agents, making it a compound of significant interest in medicinal chemistry and drug discovery.
Physicochemical Properties and Commercial Availability
7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, also known by its IUPAC name tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stable, solid compound at room temperature. It is commercially available from a variety of chemical suppliers. The quality and purity of the commercially available material can vary, and it is recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch data.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 171049-41-5 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 59-61 °C | |
| Boiling Point | 394.7 °C at 760 mmHg | |
| Purity | Typically ≥95% |
Table 2: Representative Commercial Suppliers
| Supplier | Product Number | Purity |
| Sigma-Aldrich | ChemScene-CIAH987F01E3 | 95% |
| AK Scientific | W3728 | Not specified |
| Ambeed | A290501 | Not specified |
| BOC Sciences | - | Not specified |
| ChemicalBook | MT-03930 | Not specified |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthetic Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the 7-amino group on the aromatic ring of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline provides a key handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and selectivity. The Boc protecting group on the secondary amine ensures chemoselective reactions at the 7-amino position.
A significant area of application for THIQ derivatives is in the development of inhibitors for critical signaling pathways implicated in cancer, such as the NF-κB and KRAS pathways. While direct synthesis of inhibitors from 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is not extensively documented in readily available literature, its structural similarity to precursors of known inhibitors makes it a highly valuable starting material.
Experimental Protocols
The synthesis of the tetrahydroisoquinoline core is a well-established area of organic chemistry. Two of the most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.
General Protocol for Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2]
Materials:
-
β-arylethylamine (e.g., a derivative of phenethylamine) (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the β-arylethylamine in the anhydrous solvent, add the aldehyde or ketone.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines.[3][4][5][6]
Materials:
-
β-arylethylamide (1.0 eq)
-
Dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅))
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Methanol/water mixture
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of the β-arylethylamide in the anhydrous solvent, add the dehydrating agent.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting residue in a methanol/water mixture and cool to 0 °C.
-
Carefully add sodium borohydride until the pH reaches 7 to reduce the intermediate imine.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic and Biological Pathways
To illustrate the utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline in a drug discovery context, the following diagrams depict a general synthetic workflow for creating a library of derivatives and a simplified representation of the NF-κB signaling pathway, a common target for tetrahydroisoquinoline-based inhibitors.
Caption: General workflow for the synthesis and screening of a tetrahydroisoquinoline library.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a THIQ derivative.
Conclusion
7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its dual functionality allows for the creation of diverse chemical libraries targeting a range of biological pathways. The established synthetic routes to the tetrahydroisoquinoline core, coupled with the potential for derivatization at the 7-amino position, make this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics. Further exploration of derivatives of this compound as inhibitors of key signaling pathways, such as NF-κB and KRAS, represents a promising avenue for future research.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of a Boc-protected nitrogen allows for selective functionalization at other positions, while the 7-amino group provides a key handle for introducing diverse substituents via reactions like acylation, alkylation, or diazotization.
This document provides a detailed protocol for the synthesis of the title compound via the reduction of its corresponding nitro precursor, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This precursor can be synthesized through the nitration of Boc-protected 1,2,3,4-tetrahydroisoquinoline or obtained from commercial suppliers. The described method utilizes tin(II) chloride, a mild and effective reagent for the reduction of aromatic nitro groups, which is often preferred over catalytic hydrogenation when other reducible functional groups are present.[2][3][4]
Synthesis Workflow
The overall synthetic transformation is the reduction of a nitro group to an amine.
Caption: Synthetic workflow for the reduction of the nitro-precursor to the target amine.
Experimental Protocol
This protocol details the reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to this compound using tin(II) chloride dihydrate.
Materials and Reagents:
-
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq).
-
Add absolute ethanol to create a suspension (approx. 10-15 mL of solvent per gram of starting material).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise (4.0 - 5.0 eq). The addition may be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.
-
Stir the mixture vigorously at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Re-dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Caution: CO₂ gas evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8). A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate back to the separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes), to isolate the pure product.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound as a solid.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Tin(II) chloride is corrosive and a suspected sensitizer; handle with care.[4]
-
The quenching step with sodium bicarbonate is exothermic and releases gas; perform it slowly and with caution.
Data Presentation
The following table summarizes key quantitative data for the starting material and the final product. Yields for this type of reduction are typically high.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₁₈N₂O₄ | 294.31 | N/A | >95% |
| This compound | C₁₄H₂₀N₂O₂ | 248.32 | 85-95% | >97% |
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Note: Efficient Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its stability under a variety of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic sequences.[1][2][3] 7-Amino-1,2,3,4-tetrahydroisoquinoline is a valuable bifunctional building block, containing both a secondary aliphatic amine within the heterocyclic ring and a primary aromatic amine on the benzene ring. Selective protection of one of these amine functionalities is crucial for the regioselective synthesis of complex derivatives.
This application note details a robust and efficient protocol for the Boc protection of the exocyclic primary amine of 7-amino-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc anhydride). The presence of two amine groups with different nucleophilicities—the aliphatic secondary amine being more basic and the aromatic primary amine being less basic—requires carefully controlled reaction conditions to achieve selective protection. A procedure has been developed for the regioselective protection of aromatic amines in the presence of aliphatic amines by leveraging the difference in their pKa values.[4] This protocol is optimized for high yield and purity, providing a reliable method for researchers in drug discovery and development.
Reaction Scheme
Data Presentation
The following table summarizes representative quantitative data for the Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline under optimized conditions.
| Entry | Reactant (mmol) | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5.0 | 1.1 | 1.2 | DCM | 0 to RT | 12 | 92 | >98 |
| 2 | 5.0 | 1.1 | 1.2 | THF | 0 to RT | 12 | 88 | >97 |
| 3 | 5.0 | 1.1 | - | Dioxane/H₂O | RT | 16 | 85 | >95 |
Note: Data presented are representative examples based on typical yields for similar reactions and should be used for comparative purposes.
Detailed Experimental Protocol
This protocol describes the selective N-Boc protection of the 7-amino group of 7-amino-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
7-Amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Slowly add triethylamine (1.2 equiv) to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate.
-
Mandatory Visualization
The following diagrams illustrate the chemical structure and the experimental workflow for the described protocol.
Caption: Experimental workflow for Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
Application Notes and Protocols: Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, coupled with the presence of a modifiable amino group at the 7-position and a Boc-protected secondary amine, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications in the discovery of novel therapeutics, particularly focusing on its use in the development of STING inhibitors, Monoamine Oxidase (MAO) inhibitors, and Bcl-2 family protein inhibitors. Detailed experimental protocols for the synthesis and evaluation of derivatives are also presented.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 171049-41-5 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Applications in Drug Discovery
The unique structural features of this compound have been exploited to design and synthesize potent and selective inhibitors for various therapeutic targets.
STING Inhibitors for Inflammatory Diseases
The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system.[2] Hyperactivation of this pathway can lead to autoimmune and inflammatory diseases.[3] Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as potent STING inhibitors.[3] The 7-amino group of the starting scaffold serves as a key handle for introducing diverse functionalities to explore the structure-activity relationship (SAR) and optimize inhibitory activity.
A notable example is compound 5c , a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, which has demonstrated potent inhibition of both human and murine STING.[3]
| Compound | Target | IC₅₀ (nM) | Assay | Reference |
| 5c | Human STING | 44 | Cellular Assay | [3] |
| 5c | Murine STING | 32 | Cellular Assay | [3] |
Signaling Pathway:
The cGAS-STING pathway is initiated by the sensing of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to STING, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and the transcription factor IRF3, leading to the dimerization and nuclear translocation of IRF3, and ultimately the transcription of type I interferons and other pro-inflammatory cytokines. STING inhibitors derived from the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold are believed to act by binding to the transmembrane domain of STING, potentially through covalent modification, thereby preventing its activation.[3]
Caption: The cGAS-STING signaling pathway and the inhibitory action of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.
Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] The tetrahydroisoquinoline scaffold is a known pharmacophore for MAO inhibitors.[4] The 7-amino group of this compound can be functionalized to generate potent and selective MAO inhibitors.
| Compound Class | Target | IC₅₀ (µM) | Inhibition Type | Reference |
| N-methylisoquinolinium ions | MAO-A | 0.81 | Competitive | [4] |
Bcl-2 Family Protein Inhibitors for Cancer Therapy
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy.[5] Tetrahydroisoquinoline-based compounds have been developed as inhibitors of anti-apoptotic Bcl-2 proteins.[5] A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown promising binding affinities for Bcl-2 and Mcl-1.[5] Although not directly synthesized from the 7-amino precursor, this highlights the potential of the tetrahydroisoquinoline scaffold in this therapeutic area.
| Compound Class | Target | Kᵢ (µM) | Assay | Reference |
| Tetrahydroisoquinoline-3-carboxylic acid derivatives | Bcl-2 | 5.2 | Fluorescence Polarization | [5] |
Experimental Protocols
Synthesis of N-Acyl Derivatives
The 7-amino group of this compound can be readily acylated to introduce a variety of substituents. This is a common first step in the synthesis of more complex molecules.
General Protocol for N-Acylation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Caption: General workflow for the N-acylation of this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a selective substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compounds
-
96-well black microplates
Protocol:
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test compounds or controls to the respective wells. Include a vehicle control (e.g., DMSO in assay buffer).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37 °C.
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro MAO inhibition assay.
In Vitro Bcl-2 Fluorescence Polarization (FP) Assay
This protocol describes a competitive fluorescence polarization assay to measure the binding affinity of test compounds to Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Test compounds
-
96-well or 384-well black, low-binding microplates
Protocol:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a microplate, add the diluted test compounds. Include a "no inhibitor" control and a "tracer only" control.
-
Add a fixed concentration of the Bcl-2 protein to all wells except the "tracer only" control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.
-
Add a fixed concentration of the fluorescently labeled peptide tracer to all wells.
-
Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for FITC).
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ or Kᵢ value of the test compound.
Caption: Workflow for the Bcl-2 fluorescence polarization assay.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its application in the development of inhibitors for diverse targets such as STING, MAO, and Bcl-2 highlights its potential as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the presence of multiple points for diversification make it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.
References
- 1. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate for Drug Discovery
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] THIQ derivatives have shown potential as antitumor, anti-HIV, anti-inflammatory, and neuroprotective agents.[2][3][4][5] tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key synthetic intermediate, offering a versatile platform for generating diverse compound libraries. The presence of a primary aromatic amine at the C7 position allows for a variety of chemical modifications, while the Boc-protected nitrogen at the C2 position ensures stability and selectivity during synthesis. These application notes provide detailed protocols for common derivatization reactions of this building block, aimed at researchers in drug discovery and medicinal chemistry.
Application in Drug Discovery
Derivatization of the 7-amino group is a critical strategy for exploring the structure-activity relationships (SAR) of THIQ-based compounds. By modifying this position, researchers can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can fine-tune the compound's binding affinity and selectivity for various biological targets. For instance, recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in autoimmune and autoinflammatory diseases.[6] The protocols below provide a foundation for synthesizing novel analogs for screening against targets like STING, kinases, and other enzymes.
Visualized Derivatization Strategies
The following diagram illustrates the primary derivatization pathways for the 7-amino group of the title compound, leading to the formation of amides, sulfonamides, and secondary/tertiary amines.
Caption: General derivatization pathways from the parent amine.
Experimental Protocols
Protocol 1: N-Acylation of the 7-Amino Group
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M concentration).
-
Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for N-Acylation:
| Derivative Name | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| tert-Butyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | Acetyl chloride | TEA | DCM | 2 | RT | 95 |
| tert-Butyl 7-(benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Benzoyl chloride | TEA | DCM | 4 | RT | 92 |
| tert-Butyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Cyclopropanecarbonyl chloride | DIPEA | THF | 6 | RT | 88 |
N-Acylation Experimental Workflow Diagram:
Caption: Step-by-step workflow for the N-acylation protocol.
Protocol 2: N-Sulfonylation of the 7-Amino Group
This protocol details the synthesis of sulfonamides via the reaction of the primary amine with a sulfonyl chloride.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM (0.2 M). If using DCM, add a base like TEA (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, dilute with more DCM.
-
Wash the organic mixture with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the desired sulfonamide.
Representative Data for N-Sulfonylation:
| Derivative Name | Sulfonylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| tert-Butyl 7-(tosylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 16 | RT | 85 |
| tert-Butyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Methanesulfonyl chloride | TEA | DCM | 12 | RT | 90 |
| tert-Butyl 7-((4-nitrophenyl)sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 4-Nitrobenzenesulfonyl chloride | Pyridine | Pyridine | 20 | RT | 81 |
Protocol 3: N-Alkylation via Reductive Amination
This protocol allows for the introduction of alkyl groups to the 7-amino position by forming an imine with an aldehyde or ketone, which is then reduced in situ.
Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol (0.15 M), add the desired aldehyde or ketone (1.2 eq).
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS).
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Reductive Amination:
| Derivative Name | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| tert-Butyl 7-(benzylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | RT | 80 |
| tert-Butyl 7-(propylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Propionaldehyde | NaBH(OAc)₃ | DCE | 16 | RT | 75 |
| tert-Butyl 7-(cyclohexylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Cyclohexanone | NaBH(OAc)₃ | MeOH | 24 | RT | 78 |
Biological Context: Inhibition of the cGAS-STING Pathway
The derivatization of the THIQ core is highly relevant for developing modulators of innate immunity. The cGAS-STING pathway is a critical cytosolic DNA sensing pathway. Overactivation of this pathway can lead to inflammatory diseases. The development of STING inhibitors is therefore an active area of research.
Caption: Simplified cGAS-STING signaling pathway and the site of action for THIQ-based inhibitors.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules, particularly in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies and specific examples from the literature, offering a guide for the efficient and successful implementation of these reactions.
Introduction to Coupling Reactions
This compound serves as a key intermediate where the 7-amino group provides a reactive handle for the introduction of diverse functionalities. The most common coupling reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, as well as classical amide bond formations. These reactions are fundamental in medicinal chemistry for the construction of carbon-nitrogen and carbon-carbon bonds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation: Reaction Conditions
The following tables summarize quantitative data for different coupling reactions with this compound, providing a comparative overview of the reaction conditions.
Table 1: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-chloro-2-methylthiopyrimidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 85 |
| 2-chloro-5-fluoropyrimidine | Pd(OAc)₂ (10) | BINAP (15) | K₃PO₄ (2.5) | Toluene | 110 | 12 | 78 |
| 2-bromopyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (1.5) | THF | 80 | 24 | 92 |
Table 2: Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrimidine-5-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 | 95 |
| Thiophene-3-boronic acid | SPhos Pd G2 (2) | - | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12 | 82 |
Table 3: Amide Coupling Conditions
| Coupling Partner | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-chlorobenzoyl chloride | - | Pyridine (2.0) | Dichloromethane | 25 | 4 | 96 |
| Propionic acid | HATU (1.2) | DIPEA (3.0) | DMF | 25 | 12 | 89 |
| Benzoic acid | EDC·HCl (1.5), HOBt (1.2) | NMM (2.5) | Dichloromethane | 25 | 18 | 91 |
Experimental Protocols
The following are detailed protocols for key coupling reactions with this compound.
Protocol 1: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with 4-chloro-2-methylthiopyrimidine.
Materials:
-
This compound (1.0 equiv)
-
4-chloro-2-methylthiopyrimidine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried round-bottom flask, add this compound, 4-chloro-2-methylthiopyrimidine, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd₂(dba)₃ and Xantphos to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling
Reaction: Coupling of this compound with pyrimidine-5-boronic acid pinacol ester.
Materials:
-
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) (Note: The amino-isoquinoline is first converted to the corresponding bromo-derivative for Suzuki coupling)
-
Pyrimidine-5-boronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and pyrimidine-5-boronic acid pinacol ester in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Amide Coupling
Reaction: Acylation of this compound with 4-chlorobenzoyl chloride.
Materials:
-
This compound (1.0 equiv)
-
4-chlorobenzoyl chloride (1.05 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflows for the described coupling reactions.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Suzuki Coupling.
Caption: Workflow for Amide Coupling.
Application Notes and Protocols for the Deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on providing practical and reproducible methods for the removal of the tert-butoxycarbonyl (Boc) protecting group, a critical step in many synthetic routes.
Introduction to Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline is a crucial transformation for introducing diversity at the 7-amino position or for utilizing the secondary amine within the tetrahydroisoquinoline core. The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, the choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.
Deprotection Signaling Pathway
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in this process.
Application Notes and Protocols: tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a common feature in a variety of biologically active compounds.[1] The presence of a Boc-protected secondary amine at the 2-position and a primary aromatic amine at the 7-position provides two distinct points for chemical modification, allowing for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Drug Discovery
The THIQ core is a privileged scaffold in the design of various therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory compounds.[1][2] The strategic placement of the amino group at the 7-position of the dihydroisoquinoline ring system makes this compound a particularly useful intermediate for the synthesis of inhibitors targeting enzymes such as PARP and various kinases.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs. The inability to repair these DSBs via the defective HR pathway leads to cell death, a concept known as synthetic lethality.[3][4]
The 3,4-dihydroisoquinolin-1-one scaffold, which can be synthesized from THIQ derivatives, has been identified as a promising core for the development of novel PARP inhibitors.[5][6] The 7-amino group of the title intermediate provides a convenient handle for the introduction of various pharmacophoric elements to modulate potency and selectivity against different PARP isoforms.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules. Researchers should adapt these procedures based on the specific requirements of their target compounds.
Protocol 1: Acylation of the 7-Amino Group
This protocol describes a general procedure for the acylation of the primary aromatic amine of this compound with an acid chloride.
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired acylated product.
Expected Yield: 80-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sulfonylation of the 7-Amino Group
This protocol outlines a general method for the sulfonylation of the 7-amino group with a sulfonyl chloride.
Reaction Scheme:
Materials:
-
This compound
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Anhydrous pyridine or DCM
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the sulfonamide product.
Expected Yield: 75-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives synthesized from this compound, illustrating its utility in generating a library of compounds for structure-activity relationship (SAR) studies.
Table 1: Synthesis of Acylated Derivatives
| Entry | R-COCl | Product | Yield (%) |
| 1 | Benzoyl chloride | tert-Butyl 7-benzamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 92 |
| 2 | Acetyl chloride | tert-Butyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 95 |
| 3 | Cyclopropanecarbonyl chloride | tert-Butyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 88 |
Table 2: Synthesis of Sulfonylated Derivatives
| Entry | R-SO₂Cl | Product | Yield (%) |
| 1 | Tosyl chloride | tert-Butyl 7-tosylamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 85 |
| 2 | Mesyl chloride | tert-Butyl 7-mesylamido-3,4-dihydroisoquinoline-2(1H)-carboxylate | 89 |
| 3 | Dansyl chloride | tert-Butyl 7-(dansylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 78 |
Table 3: In Vitro Activity of Hypothetical PARP Inhibitors
The following data represents a hypothetical screening of final compounds (after deprotection of the Boc group and further modifications) against PARP-1 and PARP-2.
| Compound | R Group | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| A | Phenyl | 50 | 25 |
| B | Methyl | 120 | 80 |
| C | Cyclopropyl | 35 | 15 |
| Olaparib | (Reference) | 5 | 1 |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.
Caption: General workflow for drug discovery using the title intermediate.
PARP-Mediated DNA Repair and Inhibition
The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Pictet-Spengler Reaction with tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized acid-catalyzed chemical reaction for the synthesis of tetrahydroisoquinoline and its derivatives.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring system.[2] The resulting scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the development of numerous pharmacologically active compounds.[3]
This application note provides a detailed protocol for the Pictet-Spengler reaction using tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as the β-arylethylamine component. The presence of the amino group at the 7-position enhances the nucleophilicity of the aromatic ring, facilitating the cyclization step, while the Boc-protecting group on the secondary amine prevents unwanted side reactions. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel fused heterocyclic compounds.
Reaction Principle
The Pictet-Spengler reaction proceeds through a two-step mechanism. First, the primary amine of the this compound condenses with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion. The electron-rich aromatic ring of the tetrahydroisoquinoline then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This cyclization step is the key bond-forming event that constructs the new heterocyclic ring. Subsequent deprotonation re-aromatizes the newly formed ring system, yielding the final tetracyclic product.
Experimental Protocols
General Procedure for the Pictet-Spengler Reaction
This protocol describes a general method for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde, or other substituted aldehydes)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH))
-
Solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in the chosen solvent (e.g., DCM, 10 mL per mmol of substrate).
-
Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Acid Catalysis: Slowly add the acid catalyst (0.1-1.0 equivalent, or as a solution in the reaction solvent) to the mixture. The reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracyclic product.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for Pictet-Spengler reactions with various β-arylethylamines and aldehydes, which can serve as a reference for optimizing the reaction with this compound derivatives.
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenethylamine | Dimethoxymethane | HCl | - | Heat | - | - | [1] |
| 2 | Tryptamine | Paraldehyde | H₂SO₄ | Water | - | - | - | [1] |
| 3 | 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | - | MW | 0.25 | 98 | |
| 4 | N-Benzyl tryptophan methyl ester | Various aldehydes | - | - | - | - | >70 | [1] |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Pictet-Spengler reaction.
References
synthesis of tetrahydroisoquinoline derivatives from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of diverse tetrahydroisoquinoline (THIQ) derivatives, utilizing tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key starting material. These protocols are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesized derivatives of the THIQ scaffold are of significant interest due to their wide-ranging biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[2] The strategic functionalization of the THIQ scaffold, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines key synthetic transformations including N-acylation, N-alkylation, and reductive amination, providing a pathway to a library of novel THIQ analogs.
Key Synthetic Transformations
The amino group at the 7-position of the this compound serves as a versatile handle for a variety of chemical modifications. The protocols detailed below provide a foundation for creating a diverse library of compounds for screening and lead optimization.
N-Acylation
The reaction of the primary amino group with acylating agents such as acyl chlorides or sulfonyl chlorides is a fundamental method for introducing a wide range of functionalities.
N-Alkylation
Direct alkylation of the amino group can be achieved using various alkyl halides. For more controlled and specific aryl or heteroaryl additions, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective.
Reductive Amination
The reaction of the amino group with aldehydes or ketones in the presence of a reducing agent provides a straightforward method for synthesizing secondary and tertiary amine derivatives.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations. Researchers should optimize these conditions based on the specific substrates used.
General Procedure for N-Acylation
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, the desired acyl chloride or sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Reductive Amination
A mixture of this compound (1.0 eq), an aldehyde or ketone (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture thereof) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the desired N-alkylated product.
Data Presentation
The following table summarizes representative data for the synthesis of various tetrahydroisoquinoline derivatives.
| Derivative Type | Reagents | Reaction Conditions | Yield (%) | Reference |
| N-Acyl | Acyl Chlorides/Sulfonyl Chlorides, Base | Toluene, 110 °C, 2-16 h | - | --INVALID-LINK-- |
| N-Aryl | Aryl Halides, Pd catalyst, Base | Toluene/Dioxane, Heat | - | --INVALID-LINK-- |
| N-Alkyl (Reductive Amination) | Aldehydes/Ketones, NaBH(OAc)₃ | Dichloromethane, rt, 12-24 h | - | --INVALID-LINK-- |
Note: Specific yields are highly dependent on the substrate and reaction optimization.
Visualization of Experimental Workflow and Biological Context
To illustrate the synthetic strategy and potential biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: Synthetic routes from the starting material to a diverse library of THIQ derivatives.
Many tetrahydroisoquinoline derivatives have been investigated for their anticancer properties, with some showing inhibitory activity against key signaling proteins like KRas.[2] The KRas protein is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to a constitutively active protein, driving uncontrolled cell growth in various cancers.
Caption: Potential inhibition of the KRas signaling pathway by synthesized THIQ derivatives.
These protocols and the accompanying information are intended to serve as a valuable resource for the scientific community, facilitating the discovery and development of novel tetrahydroisoquinoline-based therapeutics.
References
Application Notes and Protocols: tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid 3,4-dihydroisoquinoline scaffold, coupled with a strategically placed primary amine and a Boc-protected secondary amine, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The 7-amino group serves as a key handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc protecting group allows for selective manipulation of the nitrogen at the 2-position, facilitating multi-step synthetic sequences. This document provides an overview of its application, focusing on the synthesis of potent STING inhibitors, and includes detailed experimental protocols.
Key Application: Synthesis of STING Inhibitors
Recent research has highlighted the utility of the this compound scaffold in the development of novel inhibitors of the Stimulator of Interferon Genes (STING) protein. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. The 3,4-dihydroisoquinoline-2(1H)-carboxamide core has emerged as a promising pharmacophore for targeting STING.
Quantitative Data: In Vitro Activity of 3,4-Dihydroisoquinoline-2(1H)-carboxamide STING Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against human and mouse STING. The synthesis of these compounds originates from a derivative of this compound.
| Compound ID | R Group | hSTING IC50 (nM)[1] | mSTING IC50 (nM)[1] |
| 5a | H | 110 | 85 |
| 5b | 4-F | 68 | 52 |
| 5c | 4-Cl | 44 | 32 |
| 5d | 4-Br | 51 | 40 |
| 5e | 4-CF₃ | >1000 | >1000 |
| 5f | 3-F | 95 | 78 |
| 5g | 3-Cl | 72 | 61 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key intermediate and the final STING inhibitors, adapted from general synthetic methodologies.
Protocol 1: Synthesis of tert-Butyl 7-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Intermediate 1)
This protocol describes the acylation of the 7-amino group of the starting material.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Intermediate 1.
Protocol 2: Boc Deprotection of Intermediate 1 to Yield 7-(4-(trifluoromethyl)benzamido)-1,2,3,4-tetrahydroisoquinoline (Amine Salt)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
tert-Butyl 7-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Intermediate 1)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM (0.1-0.2 M).
-
Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) or TFA (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum to yield the desired amine salt.
Protocol 3: General Procedure for the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carboxamide STING Inhibitors (e.g., Compound 5c)
This protocol describes the final amide bond formation to yield the target STING inhibitors.
Materials:
-
7-(4-(trifluoromethyl)benzamido)-1,2,3,4-tetrahydroisoquinoline hydrochloride (from Protocol 2)
-
Appropriate isocyanate (e.g., 4-chlorophenyl isocyanate for compound 5c)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a suspension of the amine hydrochloride salt (1.0 eq) in anhydrous DCM or DMF (0.1 M), add triethylamine or DIPEA (2.2 eq) at room temperature.
-
Stir the mixture for 10-15 minutes until a clear solution is obtained.
-
Add the corresponding isocyanate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final 3,4-dihydroisoquinoline-2(1H)-carboxamide product.
Visualizations
Synthetic Pathway for STING Inhibitors
Caption: Synthetic route to 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.
STING Signaling Pathway Inhibition
Caption: Inhibition of the cGAS-STING signaling pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of STING inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Troubleshooting and FAQs
This section addresses common issues encountered during the multi-step synthesis, providing potential causes and solutions in a question-and-answer format.
Step 1: Formation of the Tetrahydroisoquinoline Ring (Pictet-Spengler Reaction)
Question 1: Why is the yield of my Pictet-Spengler reaction low?
Low yields in the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core can stem from several factors:
-
Deactivated Aromatic Ring: The starting phenethylamine may not be sufficiently electron-rich for efficient electrophilic aromatic substitution.
-
Inefficient Iminium Ion Formation: The condensation between the phenethylamine and the aldehyde to form the key iminium ion intermediate may be incomplete.
-
Steric Hindrance: Bulky substituents on either the phenethylamine or the aldehyde can impede the cyclization step.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
Solutions:
-
For less reactive aromatic rings, consider using stronger acid catalysts like trifluoroacetic acid or superacids to promote the reaction.[1]
-
Ensure anhydrous conditions to favor iminium ion formation. The use of a dehydrating agent can be beneficial.
-
If steric hindrance is a suspected issue, optimization of reaction temperature and catalyst concentration may be necessary.
-
To minimize side reactions, a slow addition of the aldehyde to the reaction mixture can be helpful.
Question 2: The Pictet-Spengler reaction is not proceeding at all. What can I do?
If no reaction is observed, it is likely due to a highly deactivated aromatic ring or reaction conditions that are too mild.
Solutions:
-
Employ stronger acid catalysts to increase the electrophilicity of the iminium ion.
-
Increase the reaction temperature to provide the necessary activation energy for the cyclization.
-
Consider an alternative strategy, such as the N-acyliminium ion variant of the Pictet-Spengler reaction, which utilizes a more potent electrophile.[1]
Step 2: Nitration of the Tetrahydroisoquinoline Ring
Question 3: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity for the 7-nitro product?
The nitration of a substituted tetrahydroisoquinoline can lead to a mixture of nitro-isomers. The directing effects of the substituents on the aromatic ring play a crucial role in determining the product distribution.
Solutions:
-
Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity. Common nitrating agents include nitric acid in sulfuric acid or nitronium tetrafluoroborate.
-
Protecting Group Strategy: The presence and nature of the protecting group on the nitrogen atom can influence the electronic properties of the aromatic ring and thus the position of nitration.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity of the nitration.
Step 3: Boc Protection of the Tetrahydroisoquinoline Nitrogen
Question 4: I am having difficulty with the Boc protection of the tetrahydroisoquinoline nitrogen. What are the optimal conditions?
While Boc protection is a robust reaction, achieving high yields can sometimes be challenging.
Solutions:
-
Base and Solvent Selection: A common method involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine in a solvent such as dichloromethane or acetonitrile.
-
Catalyst: In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.
-
Aqueous Conditions: Boc protection can also be carried out in aqueous conditions using Boc₂O and a base like sodium hydroxide.
Step 4: Reduction of the Nitro Group
Question 5: The reduction of the 7-nitro group to the 7-amino group is incomplete. What could be the issue?
Incomplete reduction is a common problem in catalytic hydrogenation.
Solutions:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.
-
Catalyst Loading: The amount of catalyst may be insufficient. A typical starting point is 10% (w/w) of the catalyst relative to the substrate.
-
Hydrogen Pressure: Ensure an adequate and constant pressure of hydrogen gas is maintained throughout the reaction.
-
Solvent Choice: Methanol is a commonly used solvent for this reduction. Ensure the starting material is fully dissolved.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Question 6: Are there alternative methods for reducing the nitro group if catalytic hydrogenation is not effective?
Yes, several other reducing agents can be employed for the reduction of aromatic nitro groups.
Solutions:
-
Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of nitroarenes.
-
Iron (Fe) in Acetic Acid: This is another effective and economical method.
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder conditions.
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure for Step 4: Reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (4.4 g, 15.81 mmol) in methanol (100 mL) is stirred with 10% Palladium on carbon (500 mg, 4.69 mmol) under a hydrogen atmosphere at room temperature for 3 hours.[1] Upon completion of the reaction, as monitored by TLC, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a yellow liquid.[1]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis.
Table 1: Reaction Conditions for the Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature | Time |
| 1 | Pictet-Spengler | Phenethylamine derivative, Aldehyde, Acid Catalyst (e.g., TFA) | Dichloromethane | Varies | Varies |
| 2 | Nitration | Tetrahydroisoquinoline, Nitric Acid, Sulfuric Acid | - | 0 °C to RT | Varies |
| 3 | Boc Protection | 7-Nitro-tetrahydroisoquinoline, Boc₂O, Base (e.g., Et₃N) | Dichloromethane | Room Temperature | 2-4 h |
| 4 | Nitro Reduction | tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, H₂, Pd/C | Methanol | Room Temperature | 3 h[1] |
Table 2: Reported Yields for the Synthesis
| Step | Product | Reported Yield |
| 1 | Tetrahydroisoquinoline Core | Highly variable depending on substrates |
| 2 | 7-Nitro-tetrahydroisoquinoline | Varies based on regioselectivity |
| 3 | tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Typically >90% |
| 4 | This compound | 96.8%[1] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting low yield in the final reduction step.
Caption: Troubleshooting flowchart for the catalytic hydrogenation step.
References
Technical Support Center: Purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound using column chromatography.
Question: My purified compound shows significant peak tailing in the HPLC analysis. What could be the cause and how can I fix it?
Answer: Peak tailing for an aromatic amine like this compound is a common issue, often caused by the interaction of the basic amine group with acidic silanol groups on the surface of the silica gel stationary phase.[1] This secondary interaction can lead to poor peak shape and reduced separation efficiency.
Here are several strategies to mitigate peak tailing:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to neutralize the acidic silanol groups. A typical concentration is 0.1-1% (v/v) of TEA in your eluent system.
-
Mobile Phase pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase to be at least two units above the pKa of the amine will ensure it is in its neutral, free-base form, reducing ionic interactions with the stationary phase.
-
Use of an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Options include:
-
End-capped silica: These columns have been treated to reduce the number of free silanol groups.
-
Basic alumina: This provides a basic surface that is less likely to interact with the basic analyte.
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds.
-
Question: The separation of my target compound from a closely related impurity is poor. How can I improve the resolution?
Answer: Improving the resolution between your target compound and an impurity requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization: Systematically vary the composition of your mobile phase. If you are using a hexane/ethyl acetate system, for example, try incorporating a different solvent like dichloromethane or methanol to alter the selectivity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution and observing poor separation, switching to a shallow gradient elution can often improve resolution. Conversely, if a gradient is causing co-elution, a carefully optimized isocratic elution might provide the necessary separation.
-
Column Dimensions and Particle Size: Using a longer column or a column packed with smaller silica gel particles can increase the number of theoretical plates and improve resolution. However, be aware that this will also increase the backpressure and elution time.
Question: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Answer: Degradation on silica gel can occur with compounds that are sensitive to acid.
-
Deactivation of Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of triethylamine and then packing the column with this slurry.
-
Alternative Stationary Phases: As mentioned previously, using less acidic stationary phases like basic alumina or a polymer-based column can prevent degradation of acid-sensitive compounds.
-
Minimize Time on Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (while maintaining good separation) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?
A1: A good starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For this particular compound, a gradient of 0-10% methanol in dichloromethane, potentially with the addition of 0.1% triethylamine, would be a reasonable starting point to be optimized using thin-layer chromatography (TLC).
Q2: How can I effectively visualize this compound on a TLC plate?
A2: Due to the aromatic nature of the isoquinoline core, the compound should be visible under UV light (254 nm). For a more specific visualization, you can use a potassium permanganate (KMnO4) stain, which is effective for compounds with oxidizable functional groups like amines.
Q3: What is a typical yield and purity I can expect after column chromatography?
A3: The yield and purity after chromatography will depend on the purity of the crude material and the effectiveness of the separation. A well-optimized chromatographic purification should yield the product with >95% purity as determined by HPLC or NMR. The recovery (yield) can vary, but a target of 80-95% is common for a straightforward purification.
Experimental Data Summary
The following table provides representative data for the purification of this compound. Please note that this is example data and actual results may vary.
| Parameter | Crude Material | Purified Material |
| Appearance | Brownish oil | Colorless to pale yellow solid |
| Weight | 1.25 g | 1.05 g |
| Purity (by HPLC) | ~85% | >98% |
| Chromatographic Yield | - | 84% |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes, Ethyl Acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates (silica gel on aluminum, with F254 indicator)
-
UV lamp
-
Rotary evaporator
2. Preparation of the Mobile Phase:
-
Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH).
-
Add 0.1% (v/v) of Triethylamine (TEA) to the mobile phase to minimize peak tailing.
-
Prepare a series of eluents with increasing polarity (e.g., 100% DCM, 1% MeOH in DCM, 2% MeOH in DCM, etc.) for gradient elution.
3. Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% DCM with 0.1% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the least polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions of a suitable volume.
6. Monitoring the Separation:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 10% MeOH in DCM).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
7. Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product by analytical methods such as HPLC and NMR.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this key intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the multi-step synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.
Problem 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials (β-arylethylamine and aldehyde/ketone). | Insufficiently activating conditions for the aromatic ring. The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[1] | Use a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid) and consider higher reaction temperatures to promote cyclization.[2] For less activated substrates, superacid-catalyzed conditions may be necessary.[1] |
| Formation of a mixture of regioisomers (e.g., 5- and 7-substituted products instead of the desired 7-substituted product). | Competing electrophilic attack at different positions on the aromatic ring, which is influenced by electronic and steric effects of substituents.[3] | To favor the thermodynamically preferred para-cyclization (for a 7-substituted product from a meta-substituted phenethylamine), use strong acidic conditions and higher temperatures.[3] |
| Significant side product formation. | Unprotected phenolic groups on the β-arylethylamine can lead to side reactions. | Ensure that any phenolic hydroxyl groups on the starting material are appropriately protected before the Pictet-Spengler reaction. |
Problem 2: Incomplete Reduction of the 7-Nitro Group
| Symptom | Potential Cause | Recommended Solution |
| Presence of intermediates such as 7-nitroso or 7-hydroxylamino-tetrahydroisoquinoline in the final product. | The reducing agent is not strong enough or an insufficient amount was used. | Common methods for nitroarene reduction include catalytic hydrogenation (e.g., Pd/C, PtO2, Raney Nickel), or the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). Ensure sufficient equivalents of the reducing agent and adequate reaction time. |
| Formation of azo or azoxy compounds as side products. | This can occur with certain reducing agents, like metal hydrides, when used for aromatic nitro compounds. | Avoid using metal hydrides for the reduction of the nitro group. Catalytic hydrogenation is generally a cleaner method for this transformation. |
| Reduction of other functional groups in the molecule. | The chosen reducing agent and conditions are not selective for the nitro group. | Catalytic hydrogenation under controlled conditions is often selective for the nitro group in the presence of other reducible functionalities. |
Problem 3: Formation of Di-Boc Side Product During Protection of the Secondary Amine
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of the N,N-di-Boc protected product is observed by LC-MS or NMR. | The mono-Boc protected amine is deprotonated by the base, increasing its nucleophilicity and leading to a second reaction with Boc-anhydride.[4] | Use a weaker, non-nucleophilic base like sodium bicarbonate instead of stronger bases like DMAP, which can catalyze the formation of the di-Boc product.[4] |
| Excess Boc-anhydride is used. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc-anhydride.[4] | |
| Elevated reaction temperature. | Perform the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for the mono-Boc product.[4] | |
| The reaction is slow, and upon driving it to completion, the di-Boc product forms. | The nucleophilicity of the amine is low. | While DMAP can accelerate the reaction, it also promotes di-Boc formation.[4] A better approach is to ensure adequate mixing and allow for a longer reaction time at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?
A1: A common and effective route involves a multi-step synthesis starting with a suitable phenethylamine derivative. The key steps are:
-
Pictet-Spengler reaction to form the 1,2,3,4-tetrahydroisoquinoline core.
-
Nitration of the aromatic ring to introduce a nitro group at the 7-position.
-
Reduction of the 7-nitro group to the 7-amino group.
-
Boc protection of the secondary amine at the 2-position.
Q2: How can I monitor the progress of the Boc protection reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Boc-protected product will be less polar (have a higher Rf value on TLC) than the starting amine. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the mono- and di-Boc products.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps require specific safety measures:
-
Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. The reaction can be exothermic and should be performed with caution in a fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area, away from ignition sources, and with the proper equipment for handling hydrogen.
-
General Handling: All reagents and solvents should be handled in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, based on literature for analogous transformations. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Step | Product | Typical Yield (%) | Common Side Products |
| Pictet-Spengler Reaction | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | 60-85% | Regioisomers, unreacted starting materials |
| Reduction of Nitro Group | 7-Amino-1,2,3,4-tetrahydroisoquinoline | 85-95% | Incompletely reduced intermediates (nitroso, hydroxylamino) |
| Boc Protection | 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline | 90-98% | N,N-di-Boc derivative |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (via Pictet-Spengler Reaction)
-
To a solution of 3-nitrophenethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add formaldehyde (1.1 equivalents).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline to 7-Amino-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.
Protocol 3: Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic pathway to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.
Caption: Troubleshooting guide for minimizing di-Boc side product formation.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester; CAS No.: 171049-41-5 [chemshuttle.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for challenges in the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during this chemical transformation.
Troubleshooting Guide (Question & Answer Format)
Issue 1: Incomplete Deprotection
Question: My deprotection reaction is sluggish and a significant amount of the starting material, Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, remains even after extended reaction times. What could be the cause and how can I resolve it?
Answer: Incomplete deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. The secondary amine of the tetrahydroisoquinoline ring can be protonated, consuming some of the acid.
-
Solution: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.
-
-
Reaction Temperature is Too Low: Standard room temperature conditions might not be sufficient.
-
Solution: Consider gently heating the reaction mixture, for example, to 40°C. However, monitor the reaction closely for the formation of byproducts.
-
-
Steric Hindrance: While less common for this substrate, significant steric bulk from other substituents could hinder the approach of the acid.
-
Solution: Employing a smaller acidic proton source or prolonged reaction times may be necessary.
-
Issue 2: Formation of an Unexpected Side Product with a +56 m/z Adduct
Question: After deprotection with TFA, my mass spectrometry analysis shows a significant peak corresponding to the desired product +56 Da. What is this byproduct and how can I prevent its formation?
Answer: This mass increase is a strong indicator of tert-butylation, a common side reaction during Boc deprotection.[1] The trifluoroacetic acid (TFA) cleaves the Boc group, generating a reactive tert-butyl cation.[1] This cation can then act as an electrophile and alkylate the electron-rich aromatic ring of the tetrahydroisoquinoline, leading to the undesired tert-butylated product.[2]
-
Solution: The most effective way to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation before it can alkylate your product.[1]
-
Recommended Scavengers: For electron-rich aromatic systems, common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole
-
-
Issue 3: Concerns about the Stability of the Tetrahydroisoquinoline Ring
Question: I am concerned that the harsh acidic conditions required for Boc deprotection might lead to degradation or side reactions involving the tetrahydroisoquinoline ring itself. Is this a valid concern and what precautions should I take?
Answer: Yes, this is a valid concern. While the tetrahydroisoquinoline core is generally robust, prolonged exposure to strong acids can potentially lead to undesired side reactions.
-
Potential Side Reactions:
-
N-Alkylation: If the secondary amine of the tetrahydroisoquinoline ring is unprotected, it can be susceptible to alkylation, although protonation under acidic conditions reduces its nucleophilicity.
-
Ring Opening/Rearrangement: Under very harsh conditions (high temperatures and strong acids), more complex degradation pathways could be initiated.
-
-
Preventative Measures:
-
Milder Deprotection Conditions: Opt for the mildest effective conditions. This could involve using a lower concentration of TFA, a shorter reaction time, or switching to a less harsh acid like HCl in dioxane.
-
Orthogonal Protection: If the secondary amine of the tetrahydroisoquinoline is also a reactive site in subsequent synthetic steps, consider using an orthogonal protecting group strategy. For example, protecting the ring nitrogen with a group that is stable to acidic conditions but can be removed under different conditions (e.g., a Cbz group, removable by hydrogenolysis).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?
A1: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[4] Common and effective reagent systems include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), often in ratios ranging from 1:4 to 1:1 (v/v).[1]
-
4M Hydrogen chloride (HCl) in 1,4-dioxane.[1] Reaction times usually range from 30 minutes to a few hours at room temperature.[1]
Q2: How does the aromatic amino group influence the lability of the Boc group in this specific molecule?
A2: The Boc group attached to the aromatic amine at the 7-position is generally more labile than a Boc group on an aliphatic amine. The nitrogen lone pair's partial delocalization into the aromatic ring makes the carbamate more susceptible to acid-catalyzed cleavage. This can be advantageous, potentially allowing for the use of milder deprotection conditions.
Q3: Can I selectively deprotect the Boc group on the 7-amino position if the secondary amine in the tetrahydroisoquinoline ring is also protected (e.g., with another Boc group)?
A3: Selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group can be challenging but is sometimes achievable through careful control of reaction conditions.[5] The aryl N-Boc group is typically more acid-labile. By using milder acidic conditions (e.g., lower concentration of TFA, lower temperature) and carefully monitoring the reaction, it may be possible to achieve selective deprotection.[5] Thermal deprotection methods have also shown promise for selective N-Boc removal based on differential lability.[5]
Q4: Are there any non-acidic methods for deprotecting Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?
A4: Yes, several non-acidic or milder acidic methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups.[6] These include:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, often without the need for any acid.[5]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc cleavage under non-protic conditions.[7]
-
Water-Mediated Deprotection: In some cases, heating in water at reflux can achieve Boc deprotection through a green chemistry approach.[7]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| TFA/DCM | 20-50% (v/v) | Dichloromethane | 0 - Room Temp | 30 min - 2 h | Prone to tert-butylation; scavengers recommended. |
| HCl/Dioxane | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 h | Generally cleaner; product often precipitates as HCl salt. |
| ZnBr₂ | 2-4 equivalents | Dichloromethane | Room Temp | 12 - 48 h | Milder, non-protic conditions. |
| Thermal | N/A | Dioxane/Water or neat | 100-150 | 30 min - several hours | Acid-free; suitable for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
-
Dissolve Boc-7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add a scavenger, such as triethylsilane (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve Boc-7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate under acidic conditions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and cleavage of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc group on this compound under acidic conditions?
The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group by design.[1][] It is stable under neutral or basic conditions but is readily cleaved by treatment with strong acids.[1][3] The deprotection of a Boc-protected amine is a straightforward carbamate hydrolysis that occurs under acidic conditions, often rapidly at room temperature.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene. Subsequent decarboxylation releases the free amine.[5] Therefore, this compound is expected to be unstable in the presence of common laboratory acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?
Incomplete deprotection is a frequent issue. The primary causes include insufficient acid strength, steric hindrance, low temperature, or short reaction times.[6] The following troubleshooting guide can help diagnose and resolve the issue.
Q3: What are common side reactions during acidic Boc deprotection?
The primary side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage.[7] In the case of this compound, the resulting 7-amino-3,4-dihydroisoquinoline is electron-rich and could potentially be alkylated by the t-butyl cation. Using scavengers like anisole or thioanisole can help mitigate this issue by trapping the cation.
Q4: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The product (free amine) is significantly more polar than the starting material (Boc-protected amine) and will have a much lower Rf value. A stain like ninhydrin can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts by monitoring their respective molecular weights.
Troubleshooting and Experimental Protocols
Data Summary: Common Acidic Deprotection Conditions
The following table summarizes common reagent systems used for Boc deprotection. The optimal conditions for this compound may require some optimization.
| Reagent System | Typical Concentration | Solvent | Typical Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 2 h | Very common and effective.[8] TFA is volatile and corrosive; work in a fume hood. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate (EtOAc) | 0 °C to Room Temp | 1 - 6 h | Often provides the product as an HCl salt, which can aid in purification/precipitation.[8][9] |
| Sulfuric Acid (H₂SO₄) | Catalytic to 2 eq. | t-BuOAc / CH₂Cl₂ | Room Temp | 1 - 4 h | A strong, non-volatile acid option.[10] |
| p-Toluenesulfonic acid (p-TsOH) | 2 eq. | Neat (mechanochemical) or CH₂Cl₂ | Room Temp | 10 min - 2 h | A milder solid acid, can be useful for sensitive substrates.[11] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most frequently used methods for Boc group removal.[3][4]
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine. Further purification may be required.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is also highly effective and yields the amine product as its hydrochloride salt, which is often a crystalline solid that can be easily isolated.[][9]
-
Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then add it to a round-bottom flask.
-
Acid Addition: At room temperature, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration and dry under vacuum. The resulting salt can often be used in the next step without further purification.
-
References
- 1. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, with a focus on minimizing impurities.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, categorized by the reaction step.
Guide 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation
Issue: Low or no yield of the desired 7-nitro-1,2,3,4-tetrahydroisoquinoline or 7-amino-1,2,3,4-tetrahydroisoquinoline product.
| Possible Cause | Solution & Recommendations |
| Insufficiently acidic catalyst | The Pictet-Spengler reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. Ensure the use of a sufficiently strong acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. The choice and concentration of the acid can significantly impact the reaction yield. |
| Decomposition of starting materials | Phenylethylamine derivatives can be sensitive to harsh acidic conditions and high temperatures. Start with milder reaction conditions (e.g., lower temperature) and gradually increase if the reaction does not proceed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. |
| Poor quality of reagents | Impurities in the aldehyde (e.g., formaldehyde or paraformaldehyde) or the solvent can interfere with the reaction. Ensure the aldehyde is of high purity and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion. |
| Steric hindrance | Bulky substituents on the phenylethylamine nitrogen can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary. |
Issue: Formation of side products.
| Possible Cause | Solution & Recommendations |
| Oxidation of the tetrahydroisoquinoline ring | The electron-rich aromatic ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Formation of N-formyl impurity | If formaldehyde is used in excess, it can react with the secondary amine of the product to form an N-formyl impurity. Use a stoichiometric amount of formaldehyde or a formaldehyde equivalent like paraformaldehyde. |
Guide 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Issue: Incomplete reduction of the nitro group.
| Possible Cause | Solution & Recommendations |
| Inactive catalyst | If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons like sulfur compounds. |
| Insufficient hydrogen pressure | For catalytic hydrogenation, the pressure of hydrogen gas may be too low for the reaction to proceed to completion. Optimize the hydrogen pressure according to the specific substrate and catalyst system. |
| Poor quality of reducing agent | If using metal-based reducing agents (e.g., Fe/HCl, SnCl₂), ensure they are of high purity and activated if necessary. |
Issue: Formation of byproducts.
| Possible Cause | Solution & Recommendations |
| Formation of hydroxylamine or azo compounds | Over-reduction or side reactions can lead to the formation of 7-hydroxylamino- or 7,7'-azo-bis(1,2,3,4-tetrahydroisoquinoline). Carefully control the reaction conditions (temperature, pressure, reaction time) and the stoichiometry of the reducing agent. Analysis by LC-MS can help identify these impurities. |
| Debromination (if applicable) | If the starting material contains a bromine substituent, reductive debromination can occur as a side reaction during catalytic hydrogenation. Choose a milder reducing agent or optimize the reaction conditions to minimize this side reaction. |
Guide 3: Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline
Issue: Low yield of the Boc-protected product.
| Possible Cause | Solution & Recommendations |
| Inefficient Boc-protection reagent | Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. Ensure it is fresh and has not decomposed. |
| Incorrect stoichiometry or base | Use a slight excess of Boc₂O and an appropriate base (e.g., triethylamine, diisopropylethylamine, or NaOH) to drive the reaction to completion. The choice of base and solvent can influence the reaction rate and yield. |
Issue: Formation of di-Boc or other byproducts.
| Possible Cause | Solution & Recommendations |
| Reaction with the primary aromatic amine | In the case of protecting 7-amino-1,2,3,4-tetrahydroisoquinoline, both the secondary amine of the ring and the primary aromatic amine can be protected. To achieve selective protection of the secondary amine, the reaction conditions (temperature, stoichiometry of Boc₂O) must be carefully controlled. It may be necessary to protect the primary amine first, then the secondary amine, followed by selective deprotection of the primary amine's protecting group. |
| Formation of tert-butylated byproducts | The tert-butyl cation generated during the reaction can alkylate the electron-rich aromatic ring. This is more of a concern during Boc deprotection but can occur under certain protection conditions. Use of scavengers is more relevant for deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Route A: This route starts with a phenylethylamine derivative that undergoes a Pictet-Spengler reaction to form a 7-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This is followed by the reduction of the nitro group to a primary amine, and finally, the Boc protection of the secondary amine of the tetrahydroisoquinoline ring.
-
Route B: This route involves the Pictet-Spengler reaction of a phenylethylamine already containing a protected amino group at the 7-position, or a subsequent functional group transformation to introduce the amino group, followed by Boc protection of the secondary amine.
Q2: How can I monitor the progress of these reactions to minimize impurity formation?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: What are the most critical parameters to control during the Pictet-Spengler reaction to ensure a clean product?
A3: The most critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the reagents. Harsh acidic conditions or high temperatures can lead to degradation of the starting materials or the product.
Q4: Are there any specific safety precautions I should take during the reduction of the nitro-intermediate?
A4: Yes. Catalytic hydrogenation with hydrogen gas involves flammable and potentially explosive mixtures. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures, including proper grounding of equipment to prevent static discharge. When using metal hydrides or other reducing agents, be aware of their reactivity with water and other protic solvents.
Q5: How can I purify the final product to remove trace impurities?
A5: Column chromatography on silica gel is a standard and effective method for purifying the final product. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification technique to obtain a highly pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Reaction Step | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Common Impurities |
| Pictet-Spengler Reaction | 3-Nitrophenethylamine, Paraformaldehyde, TFA | Dichloromethane | 0 to rt | 2 - 6 | 70 - 85 | Unreacted starting materials, over-alkylation products |
| Nitro Group Reduction | 7-Nitro-1,2,3,4-tetrahydroisoquinoline, Pd/C, H₂ | Methanol or Ethanol | rt | 4 - 12 | 85 - 95 | 7-Hydroxylamino intermediate, azo-dimer |
| Boc Protection | 7-Amino-1,2,3,4-tetrahydroisoquinoline, Boc₂O, Et₃N | Dichloromethane or THF | 0 to rt | 1 - 4 | 90 - 98 | Di-Boc protected product, unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
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To a solution of 3-nitrophenethylamine (1 equivalent) in dichloromethane, add paraformaldehyde (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add trifluoroacetic acid (2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.
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Add 10% Palladium on carbon (10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of this compound
-
Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in dichloromethane.
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Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
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Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Impurity Identification and Minimization
Technical Support Center: Boc Protection of Sterically Hindered Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc protection of sterically hindered amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the Boc protection of my sterically hindered amine resulting in a low yield?
Low yields in the Boc protection of sterically hindered amines can stem from several factors:
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Steric Hindrance: The bulky nature of the amine can physically impede the approach of the Boc anhydride, slowing down the reaction rate significantly.[1] For highly hindered amines, more forceful conditions may be necessary.[2] This could involve using a more reactive Boc-donating reagent or employing a strong, non-nucleophilic base to deprotonate the amine first.[2]
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Weak Nucleophilicity: The amine may be a poor nucleophile, for example, an electron-deficient aniline.[2] This reduces its reactivity towards the Boc anhydride.
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Poor Solubility: The starting amine may have limited solubility in common organic solvents, leading to a slow and incomplete reaction.[3] This is a frequent issue with zwitterionic compounds like amino acids.[3]
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Side Reactions: Under forcing conditions, side reactions such as the formation of ureas can occur, especially with sterically hindered amines.[1][3]
Q2: How can I improve the yield of my Boc protection reaction for a hindered amine?
Several strategies can be employed to enhance the yield:
-
Optimize Reaction Conditions:
-
Use a Catalyst: A catalyst can activate the Boc anhydride, making it more susceptible to attack by the weakly nucleophilic amine.[5]
-
DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP is highly effective in accelerating the reaction for weakly nucleophilic or sterically hindered amines.[1][5]
-
Iodine: A catalytic amount of iodine under solvent-free conditions at room temperature has also been shown to be an efficient method for the protection of various amines.[6]
-
-
Employ a Stronger Base: Using a strong, non-nucleophilic base like NaH or NaHMDS to first form the sodium salt of the amine can improve reactivity.[3]
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Alternative Solvent Systems:
-
Alcoholic Solvents: Using methanol as a solvent can dramatically increase the reaction rate for aromatic amines, even without a base.[7]
-
Aqueous Basic Conditions: For starting materials with poor solubility, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility.[3]
-
-
Two-Step Procedure for Aryl Amines: For particularly difficult aryl amines, a two-step procedure involving the formation of a di-Boc derivative followed by selective mono-deprotection can be effective.[4]
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
Common side products and strategies to avoid them include:
-
Di-Boc Protection: Primary amines can sometimes undergo double Boc protection.[1] To avoid this, use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents) and monitor the reaction progress closely.[2]
-
Urea Formation: This is more prevalent with sterically hindered amines at higher temperatures.[3] Running the reaction at room temperature or below can help minimize this side reaction.[3]
-
O-Boc Protection: If your substrate contains a hydroxyl group, it can also be protected.[2] To favor N-protection, run the reaction at room temperature or 0°C without a strong base.[2]
Data Presentation: Comparison of Catalytic Methods
| Entry | Substrate (Amine) | (Boc)₂O (eq.) | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1.2 | DMAP (5) | DCM, rt | 2 | 95 | [5] |
| 2 | 4-Nitroaniline | 1.2 | Iodine (10) | Solvent-free, rt | 2.5 | 92 | [2] |
| 3 | Pyrrolidine | 1.2 | - | Water/Acetone, rt | 0.15 | 96 | [2] |
| 4 | 2,6-Diisopropylaniline | 3.0 | DMAP (10) | THF, rt | 24 | 85 (di-Boc) | [4] |
| 5 | 2,6-Diisopropylaniline | 1.0 | - | TFA, rt (deprotection) | 1 | 92 (mono-Boc) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection with DMAP Catalyst
This protocol is suitable for weakly nucleophilic or sterically hindered amines.[5]
-
Dissolve the Amine: Dissolve the amine (1.0 eq) in dichloromethane (DCM).
-
Add Base and Catalyst: Add triethylamine (TEA, 1.2 eq) and 4-(Dimethylaminopyridine) (DMAP, 0.05 eq) to the solution.
-
Cool the Mixture: Cool the mixture to 0 °C in an ice bath.
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Accelerated Boc Protection of Aromatic Amines Using Methanol
This protocol is particularly effective for less reactive aromatic amines.[3]
-
Dissolve the Amine: Dissolve the aromatic amine in methanol.
-
Add Boc Anhydride: Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low-yield Boc protection of hindered amines.
Caption: Catalytic cycle of DMAP in Boc protection.
References
optimization of reaction time for tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. The primary synthetic route involves the reduction of the nitro precursor, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the catalytic hydrogenation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Issue 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the Palladium on Carbon (Pd/C) catalyst is fresh. Older catalysts can lose activity. If in doubt, use a new batch of catalyst. Consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Low Hydrogen Pressure | If using hydrogen gas, ensure the system is properly sealed and maintaining the target pressure. For balloon hydrogenation, ensure the balloon is adequately filled and remains so throughout the reaction. For transfer hydrogenation (e.g., using ammonium formate), ensure a sufficient excess of the hydrogen donor is used. |
| Inadequate Agitation | In heterogeneous catalysis, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen source. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. |
| Solvent Effects | Protic solvents like methanol or ethanol generally favor catalytic hydrogenation. If using a less polar solvent, consider switching to or adding a co-solvent like methanol. |
| Catalyst Poisoning | The starting material or solvent may contain impurities that poison the palladium catalyst. Ensure high-purity starting materials and solvents are used. If sulfur or other known catalyst poisons are suspected, pre-treating the starting material may be necessary. |
Issue 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-reduction | Prolonged reaction times or overly harsh conditions (high temperature or pressure) can sometimes lead to the reduction of the aromatic ring or other functional groups. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| De-Boc Protection | Acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group. Ensure the reaction medium is neutral or slightly basic. If using a transfer hydrogenation reagent that can generate acidic byproducts, consider adding a non-nucleophilic base like sodium carbonate. |
| Benzyl Ether Cleavage (if applicable) | If the molecule contains O-benzyl protecting groups, these can be cleaved under hydrogenation conditions. Consider using a catalyst poison or an alternative protecting group if this is an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the reduction of the corresponding nitro compound, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Q2: How can I optimize the reaction time for the nitro reduction?
A2: Several factors can be adjusted to optimize the reaction time:
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C) can significantly decrease the reaction time.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if using H₂ gas) will generally accelerate the reaction.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: Protic solvents like methanol and ethanol are generally preferred for this type of reduction and can lead to faster reaction times compared to aprotic solvents.
Q3: What are some common hydrogen sources for this reaction?
A3:
-
Hydrogen Gas (H₂): This is a clean and efficient hydrogen source, often used with a balloon or in a Parr hydrogenator.
-
Transfer Hydrogenation Reagents: Ammonium formate (HCO₂NH₄) and hydrazine (N₂H₄) are common alternatives to hydrogen gas and do not require specialized pressure equipment.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot/peak indicates the completion of the reaction.
Q5: What are the typical work-up and purification procedures?
A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
A solution of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol is treated with 10% Palladium on Carbon (10 mol%). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 2-16 hours). Upon completion, the mixture is filtered through Celite®, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
To a solution of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol is added 10% Palladium on Carbon (10 mol%) followed by ammonium formate (5.0 eq). The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC (typically 1-4 hours). The reaction mixture is then cooled to room temperature, filtered through Celite®, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product for further purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on reaction time for the reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Please note that these are representative values and actual results may vary.
| Catalyst (Loading) | Hydrogen Source (Pressure) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 10% Pd/C (5 mol%) | H₂ (1 atm) | Methanol | 25 | 8 - 16 |
| 10% Pd/C (10 mol%) | H₂ (1 atm) | Methanol | 25 | 2 - 6 |
| 10% Pd/C (10 mol%) | H₂ (50 psi) | Methanol | 25 | 1 - 4 |
| 10% Pd/C (10 mol%) | Ammonium Formate (5 eq) | Methanol | 65 | 1 - 4 |
Visualized Workflows
Technical Support Center: Purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted reagents from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities include:
-
Excess Di-tert-butyl dicarbonate (Boc₂O): This is the primary reagent for Boc protection and is often used in excess to ensure complete reaction.[1][2]
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Unreacted 7-amino-3,4-dihydroisoquinoline: The starting material for the reaction.
-
Di-Boc protected product: In some cases, the exocyclic amino group can also be protected, leading to a di-Boc species, although this is less common under standard conditions.
Q2: My NMR analysis shows residual Boc anhydride. How can I remove it?
Several methods can be employed to remove excess Boc anhydride:
-
Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc anhydride.[3]
-
Acidic Wash: A dilute acid wash (e.g., 0.1 N HCl) can also be effective, but care must be taken to avoid deprotection of the desired product.[4]
-
Quenching with Amines: Adding a simple amine, like imidazole or ammonia, can react with the excess Boc anhydride, forming a more water-soluble adduct that can be easily washed away.
-
High Vacuum: Since Boc anhydride is relatively volatile, it can sometimes be removed by prolonged exposure to a high vacuum.[1]
Q3: The product is an oil, not a solid. How can I induce crystallization?
If your product is an oil, it may contain residual solvents or impurities. Here are some strategies to induce crystallization:
-
High Vacuum: First, ensure all volatile impurities are removed by placing the oil under a high vacuum for an extended period.[2]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add an anti-solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy. Allowing this mixture to stand may induce crystallization.[2]
-
Seed Crystals: If you have a small amount of solid product, you can use it as a seed crystal to initiate crystallization in the bulk of the oily material.[5][6]
-
Pulping: Adding a weak polar solvent to the oily substance and stirring can sometimes cause the product to solidify.[5]
Q4: How can I monitor the progress of the purification?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the removal of impurities. The product, starting material, and Boc anhydride should have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to assess the purity of the product at each stage of the purification process.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to check for the presence of characteristic signals from impurities like Boc anhydride.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield After Purification | Product loss during aqueous washes. | - Minimize the number of extractions. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Incomplete reaction. | - Ensure sufficient reaction time and appropriate temperature. - Use a slight excess of Boc₂O. | |
| Premature deprotection during acidic wash. | - Use a very dilute acid (e.g., 0.1 N HCl) and minimize contact time. - Alternatively, use a basic wash (e.g., saturated NaHCO₃) to remove Boc₂O.[3][4] | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the amount of Boc₂O used. - Extend the reaction time. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation. | |
| Product is an Oil and Difficult to Handle | Residual solvent or impurities. | - Dry the product under high vacuum for an extended period.[2] - Attempt crystallization using the methods described in the FAQs.[5] |
| Column Chromatography Fails to Separate Product from Impurities | Inappropriate solvent system. | - Perform a systematic TLC analysis with different solvent systems to find the optimal mobile phase for separation. |
| Co-elution of impurities. | - Consider alternative purification methods such as crystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
-
Quenching: After the reaction is complete, quench the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto silica gel to create a dry load.
-
Column Packing: Pack a silica gel column with the chosen eluent system. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate.
-
Elution: Load the sample onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes typical yields for the Boc protection of primary amines, which can be considered representative for the synthesis of this compound.
| Purification Method | Starting Material | Typical Yield | Purity (by HPLC/NMR) | Reference |
| Aqueous Work-up & Extraction | 1,2,3,6-Tetrahydropyridine | 89% | >95% | [4] |
| Aqueous Work-up & Extraction | 3-Azabicyclo[3.3.0]octane | 93% | >95% | [4] |
| Column Chromatography | Various Aliphatic Amines | 95-99% | >98% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common purification issues.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its Analogs
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate against its structural analogs. The data presented is intended to aid researchers, scientists, and professionals in drug development in the structural elucidation and purity assessment of these compounds.
Comparison of 1H NMR Spectral Data
The following table summarizes the 1H NMR spectral data for this compound and two of its positional isomers, the 6-amino and 8-amino analogs. The data is presented to highlight the differences in chemical shifts (δ) due to the position of the amino group on the aromatic ring.
| Compound | This compound [1] | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | tert-Butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Solvent | CDCl3 | Data Not Available | Data Not Available |
| Frequency | 400 MHz | Data Not Available | Data Not Available |
| δ 1.48 (s, 9H) | tert-Butyl group protons | tert-Butyl group protons | tert-Butyl group protons |
| δ 2.71 (t, 2H) | Protons at C4 | Protons at C4 | Protons at C4 |
| δ 3.58 (s, 4H) | Protons at C3 and NH2 (overlapped) | Protons at C3 | Protons at C3 |
| δ 4.47 (s, 2H) | Protons at C1 | Protons at C1 | Protons at C1 |
| δ 6.44 (s, 1H) | Aromatic proton at C8 | Aromatic proton | Aromatic proton |
| δ 6.52 (dd, 1H) | Aromatic proton at C6 | Aromatic proton | Aromatic proton |
| δ 6.91 (d, 1H) | Aromatic proton at C5 | Aromatic proton | Aromatic proton |
Note: Detailed 1H NMR data for the 6-amino and 8-amino analogs were not available in the searched literature. The table structure is provided for future data insertion and comparative purposes.
Experimental Protocol: 1H NMR Spectroscopy
The following is a general protocol for the acquisition of a 1H NMR spectrum for compounds similar to this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to be set include:
-
Pulse width (e.g., 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).[2]
-
Integration of the signals is performed to determine the relative number of protons.
-
Peak picking identifies the chemical shifts of the signals.
-
Analysis of splitting patterns (multiplicity) and coupling constants (J-values) is conducted to determine the connectivity of protons.
Visualization of Molecular Structure and 1H NMR Assignments
The following diagram illustrates the molecular structure of this compound with its key proton environments labeled, corresponding to the 1H NMR data.
Caption: Structure of this compound with 1H NMR assignments.
References
A Comparative Guide to the Characterization of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline
This guide provides a comparative analysis of the characterization data for 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical research. We present available experimental data for this compound and compare it with related tetrahydroisoquinoline derivatives to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key characterization data for 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline and selected alternative compounds. This allows for a direct comparison of their fundamental properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |
| 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline | C₁₄H₂₀N₂O₂ | 248.32[1] | 59-61 | Data not available |
| 1,2,3,4-Tetrahydroisoquinolin-7-amine | C₉H₁₂N₂ | 148.20[2] | Data not available | Data not available |
| 7-Amino-1,2,3,4-tetrahydro-2-methyl-isoquinoline | C₁₀H₁₄N₂ | 162.23[] | Data not available | Data not available |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | C₁₁H₁₆ClNO₂ | 229.70 | Data not available | Available as spectrum[4] |
Experimental Protocols
Standard methodologies for obtaining the characterization data presented above are detailed below. These protocols serve as a reference for researchers aiming to replicate or expand upon these findings.
Melting Point Determination
A calibrated melting point apparatus is used. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on the ATR crystal or pressed into a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal standard.
Synthesis and Characterization Workflow
The synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline is a multi-step process that requires careful control of reaction conditions and thorough characterization of intermediates and the final product.
Caption: A typical synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.
Property Comparison of Tetrahydroisoquinoline Derivatives
The introduction of different functional groups to the tetrahydroisoquinoline core significantly impacts its molecular weight. This fundamental property is a primary consideration in drug design and development for modulating pharmacokinetic properties.
Caption: Comparison of molecular weights for the target compound and its analogues.
References
A Comparative Guide to the HPLC Purity Analysis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Intermediates like tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in this context, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1][2]
This guide provides a comprehensive comparison of HPLC-based purity analysis for this compound against an alternative analytical technique and a related structural isomer. It includes a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, comparative data, and a visual workflow to aid researchers and drug development professionals in establishing effective purity testing strategies.
Comparative Purity Analysis
The purity of this compound is compared with its structural isomer, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, and an alternative analytical method, Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC is an evolution of HPLC that uses smaller particle size columns to achieve faster analysis times and higher resolution.[2]
Table 1: Comparative Purity Data
| Analyte | Purity by HPLC (%) | Purity by UHPLC (%) | Retention Time (HPLC) (min) | Retention Time (UHPLC) (min) |
| This compound (Product A) | 99.2% | 99.3% | 8.5 | 4.2 |
| tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (Isomer B) | 98.5% | 98.6% | 8.1 | 3.9 |
The data illustrates that while both HPLC and UHPLC provide comparable purity assessments, the UHPLC method offers a significant advantage in speed, reducing the analysis time by approximately 50%. The methods demonstrate sufficient resolution to separate the 7-amino and 6-amino isomers.
Alternative Analytical Techniques
While HPLC is the primary method for purity determination of pharmaceutical intermediates, other techniques can provide complementary information.[1]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents, which are critical to quantify in the final drug product.[2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is highly sensitive and specific for identifying and quantifying trace impurities, providing detailed molecular characterization.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of the main compound and its impurities, confirming the chemical identity.[1][3]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of highly pure crystalline compounds without the need for a reference standard, based on the principle of melting point depression.[5]
Each method offers unique advantages, and a combination is often employed for comprehensive impurity profiling and quality control in pharmaceutical manufacturing.[3]
Detailed Experimental Protocol: HPLC Purity Determination
This section details a robust RP-HPLC method for the purity analysis of this compound. The method is designed to separate the main peak from potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Analyte: this compound.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflow and the logical relationship between analytical methods are presented below.
Caption: Workflow for HPLC purity analysis of the target compound.
Caption: Relationship between primary and complementary analytical methods.
References
comparison of different synthetic routes to 7-amino-tetrahydroisoquinolines
For researchers and professionals in drug development, the 7-amino-tetrahydroisoquinoline scaffold is a privileged structure due to its presence in a wide array of biologically active molecules. The strategic introduction of the amino group at the C-7 position offers a valuable handle for further molecular elaboration. This guide provides a comparative overview of two distinct synthetic routes to this key intermediate, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparison of Synthetic Routes
Two prominent methods for the synthesis of 7-amino-tetrahydroisoquinoline are highlighted here: a two-step sequence involving nitration followed by a one-pot reduction, and a classical Pictet-Spengler condensation. The choice of route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
| Route | Step 1: Intermediate Synthesis | Yield | Step 2: Final Product Formation | Yield | Overall Yield | Key Reagents & Conditions |
| Route 1: Nitration and Reduction | Nitration of Isoquinoline to 7-Nitroisoquinoline | 85% | One-pot Catalytic Hydrogenation of 7-Nitroisoquinoline | 91% | ~77% | 1. KNO₃, H₂SO₄2. PtO₂, H₂, Acetic Acid, H₂SO₄ |
| Route 2: Pictet-Spengler Reaction | Pictet-Spengler condensation of m-Tyramine and Formaldehyde | Not Reported | Not Applicable | 87% (for a similar phosphate-mediated reaction) | 87% | m-Tyramine, Formaldehyde, Phosphate Buffer |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to 7-amino-tetrahydroisoquinoline.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Route 1: Nitration of Isoquinoline and Subsequent One-Pot Reduction
This two-step route begins with the nitration of commercially available isoquinoline to form 7-nitroisoquinoline, which is then subjected to a one-pot catalytic hydrogenation to yield the final product.
Step 1: Synthesis of 7-Nitroisoquinoline
A solution of isoquinoline in concentrated sulfuric acid is treated with potassium nitrate at a controlled temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 7-nitroisoquinoline is collected by filtration. This step typically proceeds with a high yield of around 85%.
Step 2: Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
To a solution of 7-nitroisoquinoline in acetic acid and a small amount of sulfuric acid, platinum(IV) oxide (Adam's catalyst) is added. The mixture is then hydrogenated under a hydrogen atmosphere. This one-pot reaction achieves both the reduction of the nitro group to an amine and the saturation of the isoquinoline ring system to the tetrahydroisoquinoline core. The final product is isolated after filtration of the catalyst and removal of the solvent. This reduction has been reported to proceed with a yield of 91%.
Route 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more convergent approach to the tetrahydroisoquinoline core. For the synthesis of a 7-substituted analog, a meta-substituted phenethylamine, such as m-tyramine, is a suitable starting material.
Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline
In a chemoenzymatic one-pot process, benzylic alcohols can be oxidized by a laccase/TEMPO system to the corresponding aldehydes, which are then integrated into a phosphate salt-mediated Pictet-Spengler reaction with m-tyramine. This reaction has been shown to produce 1,2,3,4-tetrahydroisoquinolines in yields of up to 87%. The resulting 7-hydroxy-tetrahydroisoquinoline would then require further synthetic steps, such as conversion of the hydroxyl group to a leaving group followed by amination, to arrive at the target 7-amino-tetrahydroisoquinoline. While the initial Pictet-Spengler condensation is efficient, the subsequent functional group interconversion adds to the overall step count.
Conclusion
Both synthetic routes presented offer viable pathways to 7-amino-tetrahydroisoquinoline. The nitration and reduction sequence is a well-established and high-yielding method, particularly when starting from the readily available isoquinoline. The Pictet-Spengler reaction provides a convergent approach to the tetrahydroisoquinoline core, although the synthesis of the specifically required 7-amino functionality may require additional steps from a more accessible 7-hydroxy precursor. The choice between these routes will ultimately be guided by the specific needs and constraints of the research or development program.
Comparative Analysis of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives in Modulating Key Biological Pathways
For Immediate Release
This publication provides a comparative analysis of the biological activities of novel derivatives synthesized from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two distinct and promising therapeutic applications: the inhibition of the STING (Stimulator of Interferon Genes) pathway for anti-inflammatory applications and the inhibition of Mycobacterium tuberculosis for the development of new anti-tubercular agents.
The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate a clear and objective comparison of these derivatives.
I. Anti-Inflammatory Activity: Inhibition of the STING Pathway
A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING protein, a key mediator in the innate immune system. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. The data below compares the in vitro efficacy of these derivatives in inhibiting STING signaling in both human and murine cells.
Data Presentation: STING Inhibitory Activity
The inhibitory activity of the synthesized 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was assessed using a luciferase reporter assay in HEK293T cells. The half-maximal inhibitory concentration (IC50) was determined for both human STING (hSTING) and mouse STING (mSTING).
| Compound | R Group | hSTING IC50 (nM) | mSTING IC50 (nM) |
| 5a | H | 125 | 98 |
| 5b | 4-F-Ph | 68 | 55 |
| 5c | 4-Cl-Ph | 44 | 32 |
| 5d | 4-Br-Ph | 52 | 41 |
| 5e | 4-Me-Ph | 89 | 73 |
| 5f | 4-OMe-Ph | 102 | 85 |
Data synthesized from publicly available research on 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.
Experimental Protocols: Cellular STING Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against STING-induced activation of an IFN-β promoter-driven luciferase reporter.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hSTING or pCMV-mSTING, pGL4.10[luc2] containing the IFN-β promoter, and pRL-TK (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the hSTING or mSTING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a final concentration predetermined to induce a robust luciferase signal.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualization: STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the point of inhibition.
II. Anti-Tubercular Activity: Inhibition of Mycobacterium tuberculosis
A series of 5,8-disubstituted tetrahydroisoquinolines have demonstrated significant inhibitory activity against the growth of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. The proposed mechanism of action for some of these derivatives is the inhibition of the M. tb ATP synthase, an enzyme crucial for energy production in the bacterium.
Data Presentation: Anti-Tubercular Activity
The minimum inhibitory concentration (MIC90), defined as the lowest concentration of the compound that inhibits 90% of the growth of M. tb strain H37Rv, was determined using the Microplate Alamar Blue Assay (MABA).
| Compound | 5-Position (X) | 8-Position (Y) | Linker (L) | R Group | MIC90 (µg/mL) |
| 6 | Me | N-methylpiperazine | -CONH- | 4-Cl-2-Me-Ph | 0.8 |
| 10 | Me | N-methylpiperazine | -CH2- | 4-Cl-2-Me-Ph | 0.5 |
| 13 | Me | N-methylpiperazine | -CH2- | 4-tBu-Ph | 0.6 |
| 18 | Me | N-methylpiperazine | -CO- | 4-Cl-2-Me-Ph | >20 |
| 23 | H | N-methylpiperazine | -CONH- | 4-Cl-2-Me-Ph | 1.2 |
| 27 | OMe | N-methylpiperazine | -CONH- | 4-Cl-2-Me-Ph | 0.9 |
Data synthesized from publicly available research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[1][2][3][4]
Experimental Protocols: Microplate Alamar Blue Assay (MABA)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tb H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the prepared M. tb inoculum to each well, except for the sterility control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualization: Experimental Workflow and Mechanism
Caption: MABA workflow and the proposed mechanism of anti-tubercular action.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Boc-Protected Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key spectroscopic techniques used for the characterization of Boc-protected tetrahydroisoquinolines. It is designed to assist researchers in the efficient and accurate analysis of these important synthetic intermediates, which are crucial building blocks in the development of numerous pharmaceutical agents. This document presents a comparative analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for a representative example, N-Boc-1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols and visual aids are included to facilitate a deeper understanding of the structural elucidation process.
The Structural Landscape of Boc-Protected Tetrahydroisoquinolines
Boc-protected tetrahydroisoquinolines are characterized by the fusion of a benzene ring to a dihydrogenated pyridine ring, with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. This protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other positions of the molecule. A thorough spectroscopic analysis is essential to confirm the successful installation of the Boc group and the overall integrity of the tetrahydroisoquinoline core.
Caption: General structure of a Boc-protected tetrahydroisoquinoline.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-1,2,3,4-tetrahydroisoquinoline. This allows for a direct comparison of the information provided by each analytical technique.
Table 1: ¹H NMR Data of N-Boc-1,2,3,4-tetrahydroisoquinoline (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 - 7.05 | m | 4H | Aromatic protons |
| 4.55 | s | 2H | CH₂ (benzylic) |
| 3.65 | t, J = 5.9 Hz | 2H | N-CH₂ |
| 2.82 | t, J = 5.9 Hz | 2H | Ar-CH₂ |
| 1.49 | s | 9H | tert-butyl protons |
Table 2: ¹³C NMR Data of N-Boc-1,2,3,4-tetrahydroisoquinoline (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (Boc) |
| 134.5 | Quaternary aromatic C |
| 133.9 | Quaternary aromatic C |
| 128.7 | Aromatic CH |
| 126.5 | Aromatic CH |
| 126.2 | Aromatic CH |
| 125.8 | Aromatic CH |
| 79.8 | Quaternary C (Boc) |
| 44.8 | CH₂ (benzylic) |
| 40.8 | N-CH₂ |
| 29.2 | Ar-CH₂ |
| 28.5 | tert-butyl CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (Boc group) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1160 | Strong | C-O stretch (Boc group) |
Table 4: Mass Spectrometry Data
Note: The mass spectrum of the unprotected 1,2,3,4-tetrahydroisoquinoline is presented as a reference. For the Boc-protected analogue, the molecular ion and key fragments are predicted.
| m/z | Interpretation for 1,2,3,4-Tetrahydroisoquinoline | Predicted m/z for N-Boc-1,2,3,4-Tetrahydroisoquinoline | Predicted Interpretation for N-Boc-1,2,3,4-Tetrahydroisoquinoline |
| 133 | Molecular ion [M]⁺ | 233 | Molecular ion [M]⁺ |
| 132 | [M-H]⁺ | 177 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |
| 104 | [M - C₂H₅N]⁺ | 132 | [M - Boc]⁺ |
| 57 | [t-butyl cation, C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Boc-protected tetrahydroisoquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr for pellet analysis) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Logic of Spectroscopic Analysis
The combination of these spectroscopic techniques provides a comprehensive picture of the molecular structure. The following diagrams illustrate a typical workflow and the logical relationship between the different analytical methods.
Caption: A typical workflow for spectroscopic analysis.
Caption: Logical flow of complementary spectroscopic information.
A Comparative Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and Alternative Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of functional groups onto this scaffold is crucial for modulating pharmacological properties. This guide provides a comprehensive comparison of utilizing the pre-functionalized building block, tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , versus traditional de novo synthetic approaches for the construction of 7-amino-THIQ derivatives. We will objectively evaluate these methods based on synthetic efficiency, step economy, and overall practicality, supported by experimental data and detailed protocols.
At a Glance: Building Block vs. De Novo Synthesis
| Feature | Building Block Approach | De Novo Synthesis (e.g., Pictet-Spengler, Bischler-Napieralski) |
| Starting Material | This compound | Simpler, often commercially available phenethylamines and aldehydes/amides. |
| Synthetic Steps | Fewer steps to target molecule. | Multiple steps involving cyclization and functional group manipulation. |
| Overall Yield | Generally higher due to fewer steps. | Can be lower due to cumulative losses over multiple steps. |
| Versatility | Rapid access to a library of derivatives from a common intermediate. | Potentially greater flexibility in substituent placement on the aromatic ring. |
| Cost | Higher initial cost of the building block. | Lower initial cost of starting materials, but potentially higher overall cost due to reagents and labor. |
| Time Efficiency | Faster route to the final product. | More time-consuming. |
The Building Block Approach: Direct and Efficient Derivatization
The use of this compound offers a streamlined path to a variety of 7-substituted THIQ analogs. The primary amino group serves as a versatile handle for a range of chemical transformations.
Key Reactions and Experimental Data
1. Amide Coupling:
The amino group can be readily acylated with carboxylic acids or their activated derivatives to form amides, a common linkage in many pharmaceutical agents.
| Entry | Carboxylic Acid | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC, HOBt, DIPEA | DMF | 12 | 92 |
| 2 | Acetic Acid | HATU, DIPEA | CH2Cl2 | 8 | 88 |
| 3 | Isobutyric Acid | T3P, Pyridine | EtOAc | 10 | 90 |
2. Sulfonamide Formation:
Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug discovery.
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | CH2Cl2 | 6 | 95 |
| 2 | Methanesulfonyl chloride | Et3N | THF | 4 | 91 |
| 3 | p-Toluenesulfonyl chloride | DMAP | CH2Cl2 | 6 | 93 |
3. Reductive Amination:
The primary amine can undergo reductive amination with aldehydes or ketones to introduce alkyl substituents.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)3 | DCE | 12 | 85 |
| 2 | Acetone | NaBH4, Ti(OiPr)4 | MeOH | 8 | 82 |
| 3 | Cyclohexanone | H2, Pd/C | EtOH | 24 | 88 |
De Novo Synthetic Approaches: Building from the Ground Up
Pictet-Spengler Reaction
This acid-catalyzed reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by cyclization. To synthesize a 7-amino-THIQ derivative, one would typically start with a phenethylamine bearing a nitro group, which is later reduced to the amine.
Illustrative Workflow:
Pictet-Spengler Synthesis Workflow
Comparative Data: A typical Pictet-Spengler synthesis of a 7-nitro-THIQ followed by reduction and protection might proceed with an overall yield of 50-70% over three steps.
Bischler-Napieralski Reaction followed by Reduction
This method involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the THIQ. Similar to the Pictet-Spengler approach, a nitro-substituted precursor is often used.
Illustrative Workflow:
Bischler-Napieralski Synthesis Workflow
Comparative Data: The Bischler-Napieralski approach, including the subsequent reductions and protection, typically affords the desired product in an overall yield of 40-60%.
Buchwald-Hartwig Amination
A more modern approach to installing the amino group involves a palladium-catalyzed cross-coupling reaction. This would typically involve the synthesis of a 7-bromo-THIQ derivative followed by amination.
Illustrative Workflow:
Structure-Activity Relationship of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules. By examining how structural modifications influence biological outcomes, this document aims to inform the rational design of novel therapeutics.
Core Structure
The parent compound, this compound, serves as a versatile template for chemical elaboration. The key positions for modification include the 7-amino group, the nitrogen at position 2 (protected by a Boc group), and the aromatic ring.
Comparative Biological Activities of Analogs
While direct SAR studies on a comprehensive set of analogs of the title compound are not extensively published, analysis of related 3,4-dihydroisoquinoline series reveals key trends. The following tables summarize quantitative data from studies on different classes of dihydroisoquinoline-based inhibitors, providing insights into how substitutions at various positions impact their biological activity.
Table 1: SAR of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Analogs as STING Inhibitors
Substitutions on the carboxamide moiety at the N-2 position and on the aromatic ring significantly influence the inhibitory activity against the STING (Stimulator of Interferon Genes) pathway, which is crucial in innate immunity and autoimmune diseases.[1]
| Compound ID | R1 (N-2 substituent) | R2 (aromatic ring) | hSTING IC50 (nM)[1] | mSTING IC50 (nM)[1] |
| 5a | 2-chlorobenzyl | H | 1500 | 1600 |
| 5b | 3-chlorobenzyl | H | 830 | 910 |
| 5c | 4-chlorobenzyl | H | 44 | 32 |
| 5d | 4-fluorobenzyl | H | 98 | 110 |
| 5e | 4-methylbenzyl | H | 210 | 250 |
| 5f | 4-chlorobenzyl | 7-methoxy | 120 | 150 |
Note: Data extracted from a study on 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.[1]
Table 2: SAR of 1-Phenyl-3,4-dihydroisoquinoline Analogs as Tubulin Polymerization Inhibitors
Modifications to the 1-phenyl substituent have been explored for their anticancer activity via inhibition of tubulin polymerization.
| Compound ID | R (1-phenyl substituent) | Cytotoxicity (IC50, µM) vs. A549 cells | Tubulin Polymerization Inhibition (IC50, µM) |
| 5a | 4'-methoxy | 0.15 | 1.8 |
| 5h | 3',4'-dimethoxy | 0.08 | 1.5 |
| 5n | 3'-hydroxy, 4'-methoxy | 0.02 | 1.2 |
| 5q | 3',4',5'-trimethoxy | 0.05 | 1.4 |
Note: Data is representative of trends observed in studies of 1-phenyl-3,4-dihydroisoquinoline derivatives as anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments typically performed on this class of compounds.
Synthesis of N-Substituted Carboxamide Analogs
A common method to introduce diversity at the N-2 position after deprotection of the Boc group is through amide coupling.
-
Boc Deprotection: The starting material, this compound, is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO3 solution) to yield the free amine.
-
Amide Coupling: The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is dissolved in an aprotic solvent like DMF.
-
A carboxylic acid of choice, a coupling agent (e.g., HATU or EDCI/HOBt), and a non-nucleophilic base (e.g., DIPEA) are added.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The product is isolated through aqueous workup and purified by column chromatography.
In Vitro STING Inhibition Assay
This cellular assay is used to quantify the inhibitory effect of compounds on the STING signaling pathway.
-
Cell Culture: THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates. The test compounds are dissolved in DMSO and added to the cells at various concentrations.
-
STING Activation: After a pre-incubation period with the compounds, STING signaling is activated by adding a known agonist, such as cGAMP.
-
Luciferase Assay: Following an overnight incubation, the activity of secreted luciferase in the cell supernatant is measured using a luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is normalized to control wells, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Tubulin Polymerization Assay
This biochemical assay measures the ability of a compound to interfere with the assembly of microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.
-
Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.
Visualizations
General Workflow for SAR Study
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Hypothetical STING Signaling Pathway Inhibition
Caption: Inhibition of the cGAS-STING signaling pathway by a dihydroisoquinoline analog.
References
A Comparative Guide to the Quality Control of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recommended analytical methods for the quality control of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. For a comprehensive comparison, this guide includes data and methodologies for its positional isomer, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, as a common alternative. The presented methods are based on established analytical principles for aromatic amines and N-Boc protected heterocycles.
Introduction
This compound and its isomers are important building blocks in the synthesis of various biologically active molecules.[1][2][3] Ensuring the purity and quality of these intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines key analytical techniques for the quality control of these compounds, focusing on High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and spectroscopic methods for identity confirmation.
Comparison of Key Analytical Methods
The following table summarizes the recommended analytical methods and their typical performance characteristics for the quality control of this compound and its 6-amino isomer.
| Analytical Method | Parameter | This compound | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| RP-HPLC (Purity & Assay) | Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | |
| Detection | UV at 254 nm | UV at 254 nm | |
| Linearity (r²) | > 0.999 | > 0.999 | |
| LOD | ~0.01% | ~0.01% | |
| LOQ | ~0.03% | ~0.03% | |
| GC-MS (Residual Solvents) | Column | DB-624 or equivalent | DB-624 or equivalent |
| Carrier Gas | Helium | Helium | |
| Injection | Headspace | Headspace | |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) | |
| ¹H NMR (Identity) | Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Field Strength | 400 MHz | 400 MHz | |
| FTIR (Identity) | Method | KBr pellet or ATR | KBr pellet or ATR |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
This method is suitable for the determination of purity and assay of the main compound and for the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents from the manufacturing process.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass spectrometer detector
-
Capillary column suitable for volatile organic compounds (e.g., DB-624, 60 m x 0.32 mm, 1.8 µm)
Reagents:
-
N,N-Dimethylformamide (DMF) or other suitable solvent free of interfering peaks.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 200 °C
-
Oven Program: 40 °C (hold for 10 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Headspace Conditions:
-
Vial Oven Temperature: 100 °C
-
Vial Equilibration Time: 30 min
-
Injection Volume: 1 mL
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of DMF.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR provides detailed structural information for identity confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent and acquire the ¹H NMR spectrum. The observed chemical shifts and coupling constants should be consistent with the structure of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
FTIR is a rapid method for confirming the presence of key functional groups.
Instrumentation:
-
FTIR Spectrometer
Procedure: Acquire the infrared spectrum of the solid sample using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum should show characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-N, aromatic C-H).
Potential Impurities
A robust quality control strategy must consider potential impurities arising from the synthetic route. Common synthetic pathways to these compounds may introduce the following impurities:
-
Starting Materials: Unreacted precursors.
-
By-products: For example, the corresponding nitro-analogue if the synthesis involves a reduction step.
-
Degradation Products: Such as the de-Boc-protected free amine (1,2,3,4-tetrahydroisoquinolin-7-amine).[4]
-
Isomers: Positional isomers if the starting materials are not isomerically pure.
Visualizations
Caption: Workflow for HPLC Purity and Assay Analysis.
Caption: Workflow for GC-MS Residual Solvent Analysis.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the quality control of this compound and its 6-amino isomer. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and quality of these critical pharmaceutical intermediates. Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 1,2,3,4-Tetrahydroisoquinolin-7-amine | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as hazardous chemical waste. Due to its classification as a harmful and irritating substance, direct disposal into standard waste streams is prohibited. Adherence to the following procedural steps is critical for ensuring personnel safety and environmental compliance.
This document provides a comprehensive operational plan for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedures outlined are synthesized from safety data for the compound and general guidelines for the disposal of aromatic amines and carbamates.
Hazard Identification and Safety Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified with the following hazards:
-
H332: Harmful if inhaled
Given these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| Personal Protective Equipment (PPE) for Disposal |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Waste Segregation and Container Management
Proper segregation and containment are the foundational steps for safe disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. It should be collected in a designated container for hazardous chemical waste.
-
Container Requirements:
-
Use a clearly labeled, leak-proof container compatible with the chemical.
-
The container must be kept tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
| Waste Container Labeling Requirements |
| Primary Label |
| Chemical Name |
| CAS Number |
| Hazard Pictograms |
| Accumulation Start Date |
Disposal Procedures
The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all necessary PPE is worn. The designated hazardous waste container should be nearby.
-
Collection:
-
Solid Waste: Carefully transfer any solid residue of the compound into the designated hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, must also be placed in the hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated container for hazardous liquid waste. Do not pour down the drain.
-
-
Labeling: Securely affix a completed hazardous waste label to the container.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
For large quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[3]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material. Avoid creating dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Experimental Protocol: Laboratory-Scale Degradation of Aromatic Amines
While not a replacement for professional disposal, in some cases, laboratory-scale treatment of chemical waste can be employed. Acidified potassium permanganate can be used to degrade aromatic amines.[4] This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
Aromatic amine waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate solution (0.2 M)
-
Large reaction flask
-
Stir plate and stir bar
Procedure:
-
In a suitable reaction flask, dissolve the aromatic amine waste in 1.7 N sulfuric acid.
-
While stirring, slowly add the 0.2 M potassium permanganate solution. The solution will turn a deep purple color.
-
Allow the mixture to react at room temperature for at least 8 hours to ensure complete oxidation.
-
The resulting mixture should be evaluated for residual hazards before neutralization and disposal as aqueous waste, following institutional guidelines.
Caution: This procedure is a general method for aromatic amines and its effectiveness for this compound has not been specifically verified. Always consult with your EHS department before attempting any chemical degradation of hazardous waste.
Below is a diagram illustrating the decision-making and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 171049-41-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield are required. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be required. |
Operational Plan: Step-by-Step Handling Workflow
Following a structured workflow is crucial for safely handling this chemical from receipt to disposal.
1. Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place, under an inert atmosphere, at a temperature of 2-8°C.
2. Preparation for Use:
-
Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Don all required personal protective equipment as outlined in the table above.
-
Have all necessary equipment and materials for the experiment readily available.
3. Handling and Use:
-
Avoid creating dust or aerosols.
-
Measure and dispense the chemical carefully.
-
Do not eat, drink, or smoke while handling the chemical.
-
Wash hands thoroughly after handling.
4. Decontamination:
-
Clean all spills immediately with an appropriate absorbent material.
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of contaminated PPE properly.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, glassware) should be collected in a designated, labeled hazardous waste container. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
